molecular formula C9H11NO3 B1626603 3-(4-Nitrophenyl)propan-1-ol CAS No. 20716-25-0

3-(4-Nitrophenyl)propan-1-ol

Cat. No.: B1626603
CAS No.: 20716-25-0
M. Wt: 181.19 g/mol
InChI Key: VSMANSLTTPNSMB-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Nitrophenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitrophenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMANSLTTPNSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540361
Record name 3-(4-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20716-25-0
Record name 3-(4-Nitrophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 3-(4-Nitrophenyl)-1-propanol: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of 3-(4-Nitrophenyl)-1-propanol, a valuable bifunctional molecule in synthetic organic chemistry. We will detail its core physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its chemical reactivity. The primary focus is to illustrate its utility as a versatile intermediate and building block for researchers, particularly those in the fields of medicinal chemistry and drug development. The presence of both a primary alcohol and a reducible nitro group on a stable phenylpropane scaffold makes this compound a strategic starting point for the synthesis of more complex molecules, including biologically active amino-alcohols and functionalized linkers.

Core Molecular and Physical Properties

3-(4-Nitrophenyl)-1-propanol is a nitroaromatic compound that serves as a key intermediate in various synthetic pathways. Its fundamental properties are crucial for its handling, reaction setup, and purification. The molecule consists of a propanol chain attached to a benzene ring at position 3, with a nitro group at the para-position (position 4) of the ring.

The compound's molecular identity and key physical characteristics are summarized in the table below. It is a low-melting point solid at standard temperature and pressure. While some databases may describe it as a liquid, this likely refers to its state above its melting point or as a supercooled liquid.[1]

Identifier Value Source
Chemical Name 3-(4-Nitrophenyl)-1-propanol[1]
CAS Number 20716-25-0[1][2]
Molecular Formula C₉H₁₁NO₃[1][3]
Molecular Weight 181.19 g/mol [1][3][4]
Appearance Yellow to brown solid[1]
Melting Point 59-60 °C[1]
Boiling Point (Predicted) 343.4 ± 17.0 °C[1]
Density (Predicted) 1.223 ± 0.06 g/cm³[1]
pKa (Predicted) 14.95 ± 0.10[1]
InChIKey VSMANSLTTPNSMB-UHFFFAOYSA-N[3]

Spectroscopic Characterization

The structural features of 3-(4-Nitrophenyl)-1-propanol give rise to a distinct spectroscopic signature, which is essential for reaction monitoring and quality control. The expected data from key analytical techniques are outlined below.

  • Infrared (IR) Spectroscopy : The IR spectrum is dominated by the characteristic absorptions of the hydroxyl and nitro functional groups. A broad absorption band is expected in the 3200–3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the alcohol.[5] Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group typically appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Additionally, a C-O stretching vibration for the primary alcohol should be visible around 1050-1150 cm⁻¹.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. One would expect to see two distinct doublets in the aromatic region (approx. 7.4-8.2 ppm) characteristic of a 1,4-disubstituted benzene ring. The three methylene (-CH₂-) groups of the propyl chain will appear as a triplet for the benzylic protons (adjacent to the phenyl ring), a triplet for the protons on the carbon bearing the hydroxyl group, and a multiplet (sextet) for the central methylene group. A broad singlet for the hydroxyl proton (-OH) will also be present, though its chemical shift can vary.

    • ¹³C NMR : The carbon NMR spectrum should show nine distinct signals, corresponding to the nine carbon atoms in the molecule. This includes four signals for the aromatic carbons (two for the substituted carbons and two for the unsubstituted ones), and three signals for the aliphatic carbons of the propyl chain.

  • Mass Spectrometry (MS) : In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of approximately 181.07, corresponding to its exact mass.[3]

Synthesis and Purification

A reliable and common method for the synthesis of 3-(4-Nitrophenyl)-1-propanol is the selective reduction of a suitable precursor, such as 3-(4-nitrophenyl)propanal or 3-(4-nitrophenyl)propanoic acid. The reduction of the aldehyde is often preferred due to the mild conditions required.

Experimental Workflow: Reduction of 3-(4-nitrophenyl)propanal

The following diagram illustrates a typical laboratory workflow for the synthesis of 3-(4-Nitrophenyl)-1-propanol from its aldehyde precursor.[6] The choice of sodium borohydride (NaBH₄) as the reducing agent is strategic; it is a mild reductant that selectively reduces aldehydes and ketones without affecting the nitro group, making it ideal for this transformation.

G cluster_0 Reaction Setup cluster_1 Workup & Extraction cluster_2 Purification & Analysis Precursor 3-(4-nitrophenyl)propanal in Methanol Reagent Sodium Borohydride (NaBH₄) (Portion-wise addition) Stir Stir at 0 °C to RT (Monitor by TLC) Reagent->Stir Exothermic Control Quench Quench with Water Stir->Quench Concentrate Remove Methanol (in vacuo) Quench->Concentrate Extract Extract with Ethyl Acetate Concentrate->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter & Concentrate Dry->Filter Purify Column Chromatography (Silica Gel) Filter->Purify Final 3-(4-Nitrophenyl)-1-propanol (Yellow Solid) Purify->Final Analysis Characterize (NMR, IR, MS) Final->Analysis

Caption: Synthesis workflow for 3-(4-Nitrophenyl)-1-propanol.

Detailed Synthesis Protocol
  • Dissolution: Dissolve 3-(4-nitrophenyl)propanal (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

    • Rationale: Methanol is an excellent solvent for both the aldehyde and the reducing agent. The reaction is cooled to control the initial exothermic reaction upon addition of the hydride.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15-20 minutes.

    • Rationale: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and rise in temperature, which could lead to side reactions. A slight excess of NaBH₄ ensures complete conversion of the aldehyde.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding deionized water to decompose any unreacted NaBH₄.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product three times with ethyl acetate.

    • Rationale: The product is significantly more soluble in organic solvents like ethyl acetate than in water, allowing for efficient extraction.

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 3-(4-Nitrophenyl)-1-propanol.

Chemical Reactivity and Synthetic Utility

The value of 3-(4-Nitrophenyl)-1-propanol lies in the orthogonal reactivity of its two functional groups. The hydroxyl group can undergo reactions typical of primary alcohols, while the nitro group can be transformed into other functionalities, most notably an amine. This bifunctionality makes it a highly versatile building block.

G cluster_nitro Nitro Group Reactions cluster_alcohol Alcohol Reactions center 3-(4-Nitrophenyl)-1-propanol Amine 3-(4-Aminophenyl)-1-propanol center->Amine Reduction (H₂, Pd/C or Sn, HCl) Aldehyde 3-(4-Nitrophenyl)propanal center->Aldehyde Oxidation (PCC) Ester Ester Derivative center->Ester Esterification (Acyl Chloride) Tosylate Tosylate Derivative (Leaving Group) center->Tosylate Tosylation (TsCl, Pyridine)

Caption: Key reaction pathways for 3-(4-Nitrophenyl)-1-propanol.

  • Reduction of the Nitro Group: This is arguably the most important transformation. The aromatic nitro group can be readily reduced to a primary amine using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl). The resulting product, 3-(4-aminophenyl)-1-propanol, is a valuable precursor for pharmaceuticals, dyes, and polymers. This transformation is a cornerstone in drug synthesis, as seen in the preparation of the core of the antibiotic chloramphenicol, which features a p-aminophenyl group derived from a nitro precursor.[7]

  • Oxidation of the Alcohol: The primary alcohol can be selectively oxidized. Using mild reagents like Pyridinium Chlorochromate (PCC) will yield the corresponding aldehyde, 3-(4-nitrophenyl)propanal. Stronger oxidizing agents, such as Jones reagent (CrO₃ in sulfuric acid), will oxidize it fully to the carboxylic acid, 3-(4-nitrophenyl)propanoic acid.

  • Reactions at the Hydroxyl Group: The hydroxyl group can be easily derivatized.

    • Esterification: Reaction with acyl chlorides or carboxylic anhydrides yields esters.

    • Etherification: Williamson ether synthesis can be performed by first deprotonating the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

    • Conversion to a Leaving Group: The alcohol can be converted into an excellent leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activates the position for nucleophilic substitution reactions.

Applications in Research and Drug Development

Aromatic nitro compounds are a cornerstone of medicinal chemistry, serving as critical intermediates in the synthesis of numerous drugs.[8] The nitro group's strong electron-withdrawing nature and its capacity for transformation into an amino group make it a synthetically powerful feature.

3-(4-Nitrophenyl)-1-propanol is a prime example of a versatile scaffold for drug discovery for several reasons:

  • Precursor to Bioactive Amines: As detailed above, its reduction provides access to amino-alcohols. The aminophenyl propanol substructure is found in various biologically active molecules. For instance, the general structure of beta-blockers like propranolol involves an aryloxy propanolamine chain, highlighting the pharmaceutical relevance of this molecular backbone.[9][10]

  • Linker Chemistry: In the development of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, bifunctional linkers are required. 3-(4-Nitrophenyl)-1-propanol can be elaborated into such a linker. The alcohol end can be attached to one part of a molecule, while the nitro group is reduced and acylated to connect to a second part, with the phenylpropane unit acting as a stable spacer.

  • Intermediate for Specialty Chemicals: Beyond pharmaceuticals, this compound is a useful intermediate for agrochemicals and other specialty materials where a functionalized aromatic core is needed.[11]

Conclusion

3-(4-Nitrophenyl)-1-propanol is more than a simple chemical; it is a strategic tool for chemical synthesis. With a well-defined molecular weight of 181.19 g/mol and formula of C₉H₁₁NO₃, its true value is realized through the versatile and orthogonal reactivity of its alcohol and nitro functionalities.[1][3] For researchers and drug development professionals, this compound represents a reliable and adaptable starting point for constructing complex molecular architectures, enabling the exploration of new chemical space and the efficient synthesis of targeted therapeutic agents.

References

  • SpectraBase. 3-(4-Nitrophenyl)-1-propanol. [Link]

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

  • Pharmaffiliates. (2S)-2-Amino-3-(4-nitrophenyl)-1-propanol. [Link]

  • Chemical Synthesis Database. (2025, May 20). 3-(4-nitrophenyl)propanal. [Link]

  • Chemsrc. (2025, September 22). 3-hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5357906, (1R)-1-(4-nitrophenyl)propan-1-ol. [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propan-1-ol. [Link]

  • National Institute of Standards and Technology. 1-Propanol. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 8). Applications of 3-Nitropropanol in Modern Chemical Industries. [Link]

  • ResearchGate. (2025, August 7). Synthesis of 3-Nitropropanol Homologues | Request PDF. [Link]

  • National Institute of Standards and Technology. 1-Propanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 533968, 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-. [Link]

  • Tsvetkov, A. S., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(1), 136. [Link]

  • ChemSynthesis. (2025, May 20). 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-1-propanone. [Link]

  • MDPI. (2022, December 21). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. [Link]

  • Leemhuis, F. (2005). Integrating research and development: the emergence of rational drug design in the pharmaceutical industry. Studies in History and Philosophy of Science Part C: Studies in History and Philosophy of Biological and Biomedical Sciences, 36(3), 523-548. [Link]

  • MilliporeSigma. 3-[(4-Nitrophenyl)amino]propan-1-ol. [Link]

Sources

An In-Depth Technical Guide to 3-(4-Nitrophenyl)propan-1-ol: A Key Building Block in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(4-nitrophenyl)propan-1-ol, a versatile nitroaromatic compound. We will delve into its chemical structure, nomenclature, and physicochemical properties. Furthermore, this guide will explore its synthesis, key chemical reactions, and burgeoning applications, particularly its role as a strategic intermediate in the landscape of medicinal chemistry and drug development. Safety protocols for handling this compound are also detailed to ensure its effective and safe utilization in a laboratory setting.

Core Compound Identity: Structure and Synonyms

3-(4-Nitrophenyl)propan-1-ol is a nitroaromatic compound characterized by a propanol chain attached to a benzene ring at the para position relative to a nitro group.

Chemical Structure:

Caption: Synthetic pathway for 3-(4-Nitrophenyl)propan-1-ol.

Experimental Protocol: Reduction of 4-(4-Nitrophenyl)butyric Acid

This protocol outlines a laboratory-scale synthesis of 3-(4-nitrophenyl)propan-1-ol.

Materials:

  • 4-(4-Nitrophenyl)butyric acid

  • Borane-tetrahydrofuran complex (Borane-THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(4-nitrophenyl)butyric acid (1 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: To the stirred solution, add Borane-THF complex (2 equivalents) dropwise at room temperature. The addition should be controlled to maintain a gentle reaction rate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by deionized water. This will decompose the excess borane complex.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-(4-nitrophenyl)propan-1-ol.

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of 3-(4-nitrophenyl)propan-1-ol is primarily dictated by its three functional groups: the nitro group, the hydroxyl group, and the aromatic ring. These functionalities make it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential therapeutic applications.

Key Chemical Reactions
  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (H2/Pd-C), tin(II) chloride, or iron in acidic media. This transformation is fundamental in converting the electron-withdrawing nitro group to an electron-donating amino group, which can then participate in a wide range of reactions, including amide bond formation and diazotization. The resulting 3-(4-aminophenyl)propan-1-ol is a key precursor for many pharmaceutical compounds. [1]* Reactions of the Hydroxyl Group: The primary alcohol functional group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, depending on the reaction conditions. It can also be converted to a good leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions or can be esterified or etherified to introduce various functionalities.

  • Electrophilic Aromatic Substitution: The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. However, the reactivity of the aromatic ring can be modulated by the reduction of the nitro group to an amine, which is a strong activating group and an ortho-, para-director.

Role in Drug Development and Medicinal Chemistry

3-(4-Nitrophenyl)propan-1-ol and its derivatives serve as important building blocks in the synthesis of various biologically active molecules. The nitroaromatic scaffold is found in a number of therapeutic agents and is often used as a precursor to the corresponding aniline, which is a common pharmacophore.

The conversion of 3-(4-nitrophenyl)propan-1-ol to 3-(4-aminophenyl)propan-1-ol opens up a plethora of possibilities for drug design. The amino group can be acylated to form amides, which are prevalent in many drug structures, or it can be used as a handle to attach other pharmacophores. For instance, this scaffold could be incorporated into the synthesis of kinase inhibitors, anti-inflammatory agents, or compounds targeting other biological pathways.

While direct biological activity of 3-(4-nitrophenyl)propan-1-ol itself is not extensively documented, its utility lies in its role as a versatile starting material for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-(4-nitrophenyl)propan-1-ol.

Hazard Identification:

  • May be harmful if swallowed, in contact with skin, or if inhaled. * Causes skin and eye irritation. [2] Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: Laboratory coat.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood. * Avoid breathing dust, fumes, gas, mist, vapors, or spray. [3]* Wash hands thoroughly after handling. [3]* Store in a tightly closed container in a dry and well-ventilated place. [3]

Conclusion

3-(4-Nitrophenyl)propan-1-ol is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its functional groups allow for its strategic incorporation into a wide array of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this compound in the development of novel chemical entities and potential therapeutic agents. Adherence to strict safety protocols is paramount to ensure its safe and effective use in the laboratory.

References

  • Wikipedia. (n.d.). 1-Propanol. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015, August 21). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. Retrieved from [Link]

  • EPA. (2025, October 15). 3-(4-Nitrophenyl)propiolic acid Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

Sources

Strategic Sourcing and Technical Utilization of 3-(4-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Linker"

3-(4-Nitrophenyl)propan-1-ol is not merely a catalog reagent; it is a bifunctional "privileged linker" in medicinal chemistry.[1] Its value lies in its orthogonality: the alcohol handle (


) allows for immediate attachment to pharmacophores (via Mitsunobu or alkylation), while the nitro group (

) serves as a masked aniline—a latent attachment point that can be revealed late-stage via reduction.

This guide moves beyond simple procurement. It addresses the critical "Make vs. Buy" decision, impurity profiling (isomer contamination), and the chemoselective handling required to preserve the nitro functionality during scaffold manipulation.

Market Analysis: Price, Suppliers, and Sourcing Strategy

The Sourcing Landscape

The market for CAS 13523-27-8 is bifurcated into High-Fidelity Catalog Suppliers (for GLP/GMP synthesis) and Bulk Building Block Vendors (for early discovery).[1]

Supplier TierRepresentative VendorsTypical PurityLead TimeTarget Application
Tier 1: Global Catalog Sigma-Aldrich (Merck), TCI, Alfa Aesar>98% (HPLC)1-3 DaysGLP synthesis, Reference Standards
Tier 2: Discovery Block Enamine, Combi-Blocks, Fluorochem>95% (NMR)1-2 WeeksHit-to-Lead, Library Synthesis
Tier 3: Bulk/CRO AChemBlock, AmbeedVariable2-4 WeeksScale-up (>100g), Process R&D
Pricing Architecture (Estimates)

Note: Prices fluctuate based on raw material availability. Data reflects Q1 2025 market analysis.

  • Gram-Scale (Catalog): $15 - $45 per gram.[1] High premium for immediate availability and CoA.

  • Bulk Scale (100g+): $2 - $5 per gram. Significant economy of scale available from Tier 2 vendors.

Sourcing Decision Matrix (DOT Visualization)

This decision tree aids researchers in selecting the correct vendor tier based on project phase and impurity tolerance.

SourcingStrategy Start Project Requirement Phase Development Phase? Start->Phase Discovery Early Discovery / H2L Phase->Discovery Exploratory GLP GLP / Late Stage Phase->GLP Regulated Bulk Scale > 100g? Discovery->Bulk Isomer Isomer Purity Critical? GLP->Isomer Tier1 Tier 1 (Sigma/TCI) Buy >98% Certified Isomer->Tier1 Yes (Avoid 2-NO2 isomer) Custom Custom Synthesis (CRO) Request Specific Route Isomer->Custom Need GMP Tier2 Tier 2 (Enamine/Combi-Blocks) Buy >95% Bulk->Tier2 No Bulk->Custom Yes

Figure 1: Strategic sourcing decision matrix for 3-(4-Nitrophenyl)propan-1-ol based on project stage and purity requirements.

Quality Control & Impurity Profiling

The Scientist's Warning: Not all CAS 13523-27-8 is created equal.[1] The impurity profile dictates the success of downstream chemistry.

The "Isomer Trap"

The cheapest synthesis route involves the direct nitration of 3-phenyl-1-propanol.[1] This produces a mixture of:

  • Target: 4-nitro isomer (~60-70%)

  • Impurity: 2-nitro isomer (~30-40%)[1]

Separating these isomers is difficult due to similar polarity. Tier 1 suppliers typically use the reduction of 3-(4-nitrophenyl)propanoic acid (see Section 4), which guarantees regiospecificity.[1]

Acceptance Criteria (Self-Validating Protocol)

Before using a new batch in a campaign, execute this QC workflow:

  • H-NMR (DMSO-d6): Focus on the aromatic region.

    • 4-nitro (Target): AA'BB' doublet system (approx 7.4 and 8.1 ppm).

    • 2-nitro (Impurity): Complex multiplet pattern; look for asymmetry.

  • HPLC (Reverse Phase):

    • Column: C18.

    • Mobile Phase: MeCN/Water (0.1% TFA).

    • Note: The 2-nitro isomer typically elutes before the 4-nitro isomer due to intramolecular H-bonding (pseudo-ring formation) reducing interaction with the stationary phase.[1]

Synthetic Utility & Protocols

Core Directive: The most robust method to access high-purity 3-(4-Nitrophenyl)propan-1-ol is the Chemoselective Reduction of the corresponding carboxylic acid.[1] This avoids the isomer issues of direct nitration.

Protocol: Chemoselective Reduction (Borane-THF)

Objective: Reduce the carboxylic acid to alcohol without reducing the nitro group (which would occur with Pd/H2 or LiAlH4).

Reagents:

  • 3-(4-Nitrophenyl)propanoic acid (Start Material)[1][2]

  • Borane-THF complex (1.0 M solution)[1]

  • THF (Anhydrous)[1]

  • Methanol (for quenching)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 250mL round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Charge 3-(4-Nitrophenyl)propanoic acid (10.0 mmol) and anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Add Borane-THF (12.0 mmol, 1.2 eq) dropwise via syringe over 20 minutes. Caution: Gas evolution (H2).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The acid spot (baseline) should disappear; the alcohol spot (

    
    ) should appear.
    
  • Quench (Critical): Cool back to 0°C. Add Methanol (10 mL) very slowly to quench excess borane. Stir for 30 mins until bubbling ceases.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO3 (to remove unreacted acid) and Brine. Dry over Na2SO4.

  • Purification: If necessary, flash chromatography (Hexane -> 40% EtOAc/Hexane).

Synthetic Pathway Visualization

SynthesisPath Start 3-(4-Nitrophenyl) propanoic acid Product 3-(4-Nitrophenyl) propan-1-ol (CAS 13523-27-8) Start->Product Reduction Reagent BH3-THF (Chemoselective) Reagent->Product Downstream1 Appel Rxn (Alkyl Bromide) Product->Downstream1 CBr4/PPh3 Downstream2 Mitsunobu (Ether Linkage) Product->Downstream2 DIAD/PPh3 Downstream3 Pd/C + H2 (Aniline Derivative) Product->Downstream3 Late Stage

Figure 2: Chemoselective synthesis and downstream utility of the scaffold.

Safety & Handling (HSE Profile)

  • Hazards: Skin and eye irritant.[3][4][5] Potential sensitizer.

  • Handling: Use standard PPE (Gloves, Goggles).

  • Storage: Store at 2-8°C. Hygroscopic—keep tightly sealed.

  • Emergency: In case of contact with Borane residues during synthesis, treat as a flammable hydride hazard.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5033713, 3-(4-Nitrophenyl)propan-1-ol. Retrieved from [Link][1]

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difference between 3-(4-Nitrophenyl)propan-1-ol and 3-(4-Nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Differences Between 3-(4-Nitrophenyl)propan-1-ol and 3-(4-Nitrophenyl)propanoic acid

Foreword: From Precursor to Product, A Tale of Two Functional Groups

In the landscape of organic synthesis and medicinal chemistry, the transformation of an alcohol to a carboxylic acid is a foundational reaction. This guide delves into the distinct identities of 3-(4-Nitrophenyl)propan-1-ol and its corresponding oxidized product, 3-(4-Nitrophenyl)propanoic acid. While separated by a single oxidation step, their chemical, physical, and spectroscopic characteristics are profoundly different. Understanding these distinctions is paramount for researchers in drug development and chemical synthesis, as it informs reaction design, analytical confirmation, and the strategic use of these molecules as building blocks for more complex structures. This document provides a comprehensive analysis of their structures, the synthetic pathway that connects them, the analytical techniques used to differentiate them, and their divergent applications.

Part 1: Core Structural and Physicochemical Differentiation

The fundamental difference between these two molecules lies in the terminal functional group of the three-carbon propyl chain. 3-(4-Nitrophenyl)propan-1-ol possesses a primary alcohol (-CH₂OH) group, whereas 3-(4-Nitrophenyl)propanoic acid features a carboxylic acid (-COOH) group. This seemingly minor change from a hydroxyl to a carboxyl group instigates significant shifts in their physicochemical properties.

The presence of the carboxyl group allows 3-(4-Nitrophenyl)propanoic acid to act as a proton donor (an acid) and engage in stronger intermolecular hydrogen bonding, often forming stable dimers. This directly results in a substantially higher melting point compared to the alcohol. Furthermore, the acidity of the carboxylic acid makes it readily soluble in aqueous basic solutions through deprotonation to form a carboxylate salt, a property not shared by the neutral alcohol.

Table 1: Comparative Physicochemical Properties
Property3-(4-Nitrophenyl)propan-1-ol3-(4-Nitrophenyl)propanoic acidRationale for Difference
2D Structure O=c1ccc(CCCO)cc1O=c1ccc(CC(=O)O)cc1Oxidation of the terminal -CH₂OH to -COOH.
Molecular Formula C₉H₁₁NO₃[1]C₉H₉NO₄[2][3]Gain of one oxygen atom during oxidation.
Molecular Weight 181.19 g/mol [1]195.17 g/mol [2]Corresponds to the addition of an oxygen atom.
Melting Point Not widely reported167-170 °C[4][5]Stronger hydrogen bonding (dimerization) in the acid increases lattice energy.
Acidity (pKa) ~16-18 (typical for primary alcohols)~4.5 (estimated for a propanoic acid)The carboxyl proton is significantly more acidic than the hydroxyl proton.
Key IR Peaks ~3200-3600 cm⁻¹ (broad, O-H stretch) ~2500-3300 cm⁻¹ (very broad, O-H stretch) ~1700-1725 cm⁻¹ (strong, sharp, C=O stretch) [6]The C=O stretch is the definitive diagnostic peak for the carboxylic acid.
¹H NMR Key Signals ~3.7 ppm (-CH₂OH)~2.5-3.5 ppm (-OH)~2.9 ppm (-CH₂COOH)>10 ppm (-COOH) [7]The carboxylic acid proton is highly deshielded and appears far downfield.

Part 2: The Synthetic Connection: Oxidation of a Primary Alcohol

The conversion of 3-(4-Nitrophenyl)propan-1-ol to 3-(4-Nitrophenyl)propanoic acid is a classic example of the full oxidation of a primary alcohol. This transformation is not a single step but proceeds through an intermediate aldehyde, which is subsequently oxidized to the carboxylic acid.[8][9] The choice of oxidizing agent and reaction conditions is critical to ensure the reaction proceeds to completion.

Causality in Reagent Selection: To achieve the carboxylic acid, a "strong" oxidizing agent is required. Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), the latter often generated in situ from potassium dichromate (K₂Cr₂O₇) and sulfuric acid, are commonly employed.[10][11] These reagents are robust enough to oxidize both the initial alcohol to the aldehyde and the intermediate aldehyde to the final carboxylic acid. To prevent the isolation of the more volatile aldehyde intermediate, the reaction is typically performed under reflux conditions.[9][12] This ensures that any aldehyde formed remains in the reaction vessel long enough to be fully oxidized. An excess of the oxidizing agent is also used to drive the reaction to completion.[9][12]

In contrast, using a "mild" oxidant, such as Pyridinium Chlorochromate (PCC), would arrest the oxidation at the aldehyde stage, demonstrating the fine control chemists can exert through deliberate reagent choice.[10]

G Alcohol 3-(4-Nitrophenyl)propan-1-ol (-CH₂OH) Aldehyde 3-(4-Nitrophenyl)propanal (-CHO) Alcohol->Aldehyde [O] Mild (e.g., PCC) or Strong Oxidant Acid 3-(4-Nitrophenyl)propanoic acid (-COOH) Aldehyde->Acid [O] Strong Oxidant (e.g., KMnO₄, H₂CrO₄) Requires harsher conditions (reflux)

Caption: Synthetic pathway from alcohol to carboxylic acid.

Experimental Protocol: Oxidation with Acidified Potassium Dichromate

Objective: To synthesize 3-(4-Nitrophenyl)propanoic acid via the oxidation of 3-(4-Nitrophenyl)propan-1-ol.

Materials:

  • 3-(4-Nitrophenyl)propan-1-ol

  • Potassium dichromate(VI) (K₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (5% w/v)

  • Hydrochloric Acid (HCl), 2M

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a calculated amount of potassium dichromate(VI) in distilled water.

  • Acidification: Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring. This exothermic step generates chromic acid, the active oxidant. The solution will be a deep orange color.[9]

  • Substrate Addition: Prepare a solution of 3-(4-Nitrophenyl)propan-1-ol in a minimal amount of a suitable solvent (e.g., acetone) and add it to the oxidizing mixture dropwise via an addition funnel.

  • Reflux: Once the addition is complete, heat the mixture to reflux. The reaction progress can be monitored by the color change from orange (Cr₂O₇²⁻) to green (Cr³⁺).[9] Maintain reflux for 2-3 hours or until the orange color has completely disappeared.

  • Workup - Quenching & Extraction: Cool the reaction mixture to room temperature. Extract the product into an organic solvent like diethyl ether multiple times.

  • Acid-Base Extraction: Wash the combined organic layers with a 5% sodium bicarbonate solution. The desired carboxylic acid will deprotonate and move into the aqueous basic layer, leaving non-acidic impurities behind.

  • Isolation: Separate the aqueous layer and re-acidify it with 2M HCl until the pH is ~1-2. The 3-(4-Nitrophenyl)propanoic acid will precipitate out as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Part 3: A Guide to Analytical Differentiation

Confirming the successful conversion of the alcohol to the acid, or simply distinguishing between samples of the two, requires a suite of analytical techniques. Each method exploits the core functional group difference to provide a unique and definitive fingerprint.

G cluster_0 Sample cluster_1 Analytical Techniques Unknown Unknown Sample (Alcohol or Acid?) IR IR Spectroscopy Look for C=O stretch at ~1710 cm⁻¹ Unknown->IR NMR ¹H NMR Spectroscopy Look for -COOH proton >10 ppm Unknown->NMR HPLC Reverse-Phase HPLC Acid elutes earlier (more polar) Unknown->HPLC ChemTest NaHCO₃ Test Look for CO₂ effervescence Unknown->ChemTest

Caption: Analytical workflow for compound differentiation.

Spectroscopic Methods
  • Infrared (IR) Spectroscopy: This is often the most rapid and decisive method. The IR spectrum of 3-(4-Nitrophenyl)propanoic acid is distinguished by two key features absent in the alcohol: a strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretch, and a very broad O-H stretching band from 2500-3300 cm⁻¹ that partially overlaps the C-H stretches.[6] The alcohol, in contrast, shows a broad O-H stretch centered around 3200-3600 cm⁻¹ but completely lacks the carbonyl peak.[6][13]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides a detailed structural map. The most unambiguous differentiator is the signal from the acidic proton of the carboxyl group (-COOH) in 3-(4-Nitrophenyl)propanoic acid. This proton is highly deshielded and appears as a broad singlet far downfield, typically above 10 ppm .[7] The alcohol's hydroxyl proton (-OH) is a variable, broad signal usually found between 1-5 ppm. Additionally, the chemical shifts of the propyl chain protons are different. The methylene protons adjacent to the oxygen in the alcohol (-CH₂ -OH) appear around 3.7 ppm, while the corresponding protons adjacent to the carbonyl in the acid (-CH₂ -COOH) are shifted upfield to approximately 2.9 ppm.

Chromatographic Separation
  • High-Performance Liquid Chromatography (HPLC): Given that both compounds contain a strong UV-active nitrophenyl group, HPLC with UV detection is an excellent method for separation and quantification.[14] On a standard reverse-phase column (e.g., C18), where separation is based on polarity, 3-(4-Nitrophenyl)propanoic acid is significantly more polar than the alcohol. Consequently, the acid will have a shorter retention time and elute from the column before the alcohol when using a mobile phase like acetonitrile and water.[15][16][17]

  • Gas Chromatography (GC): While the alcohol is sufficiently volatile for GC analysis, carboxylic acids can be problematic due to their high boiling points and tendency to adsorb onto the column, leading to poor peak shape (tailing).[18] For reliable GC analysis of 3-(4-Nitrophenyl)propanoic acid, derivatization to a more volatile ester (e.g., a methyl ester using diazomethane) is often the preferred experimental choice.[19] This difference in analytical approach is itself a key distinction.

Classical Chemical Tests

A simple yet effective method to distinguish the two is the sodium bicarbonate test . When an aqueous solution of sodium bicarbonate (NaHCO₃) is added to 3-(4-Nitrophenyl)propanoic acid, its acidic nature leads to an acid-base reaction, liberating carbon dioxide gas observed as effervescence (fizzing).[20][21] 3-(4-Nitrophenyl)propan-1-ol, being a much weaker acid, does not react with sodium bicarbonate.[22]

Part 4: Differential Roles in Synthesis and Drug Development

Both molecules serve as valuable building blocks, but their distinct functional groups dictate their subsequent synthetic utility.

  • 3-(4-Nitrophenyl)propan-1-ol: The primary alcohol is a versatile precursor. Its hydroxyl group can be:

    • Esterified to form esters.

    • Converted into an ether.

    • Transformed into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.

    • Used as a starting material for the synthesis of the corresponding acid or aldehyde.

  • 3-(4-Nitrophenyl)propanoic acid: The carboxylic acid is a cornerstone functional group in drug development, primarily due to its ability to form amide bonds . The reaction of the carboxylic acid with an amine (using coupling reagents like DCC or EDC) is one of the most common methods for constructing the peptide bonds that are central to many pharmaceuticals. The acid can also be reduced back to the primary alcohol or converted into esters and acid chlorides. The nitrophenyl moiety itself can be a target for modification; for example, the nitro group can be readily reduced to an amine (-NH₂), which then opens up a vast array of further chemical transformations, making it a key intermediate in the synthesis of various pharmaceutical agents.

Conclusion

The distinction between 3-(4-Nitrophenyl)propan-1-ol and 3-(4-Nitrophenyl)propanoic acid is a clear illustration of how a single functional group transformation profoundly alters a molecule's identity. From the tangible differences in melting point and acidity to the distinct signatures in IR and NMR spectra, each characteristic provides a piece of the puzzle. The alcohol is a neutral building block, a precursor awaiting transformation. The acid is its oxidized, acidic counterpart, armed with a functional group central to many synthetic strategies, particularly in the construction of bioactive molecules. For the research scientist, mastering the synthesis that connects them and the analytical techniques that differentiate them is fundamental to the successful design and execution of complex molecular architectures.

References

  • Monash University. (n.d.). Organic reactions: Oxidation. Student Academic Success. Retrieved February 20, 2026, from [Link]

  • Ashenhurst, J. (2015, May 6). Alcohol Oxidation: “Strong” & “Weak” Oxidants. Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)propanoic acid. PubChem. Retrieved February 20, 2026, from [Link]

  • Vedantu. (n.d.). Name the reagents used in the following reactions 1Oxidation. Retrieved February 20, 2026, from [Link]

  • Clark, J. (2023, January 22). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Stenutz, R. (n.d.). 3-(4-nitrophenyl)propanoic acid. The Stenutz Database. Retrieved February 20, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). 3-(4-nitrophenyl)propanoic acid. Retrieved February 20, 2026, from [Link]

  • Wiley-VCH GmbH. (n.d.). 3-(4-Nitrophenyl)-1-propanol. SpectraBase. Retrieved February 20, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved February 20, 2026, from [Link]

  • Polo-Luque, M. L., Simonet, B. M., & Valcárcel, M. (2009). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry. Microchimica Acta, 167(1-2), 89–95.
  • Padrón, C., et al. (2026, February 16). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved February 20, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-(4-Nitrophenyl)propiolic acid Properties. CompTox Chemicals Dashboard. Retrieved February 20, 2026, from [Link]

  • Clark, J. (n.d.). oxidation of alcohols. Chemguide. Retrieved February 20, 2026, from [Link]

  • L.A. Larese, C.S. Larese. (2004, December 7). Determination of organic nitro compounds using HPLC-UV-PAED. SPIE Digital Library. Retrieved February 20, 2026, from [Link]

  • Leuenberger, C., Giger, W., & Coney, R. (1985). Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane.
  • Monostory, K., et al. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–847.
  • Monostory, K., et al. (2020, August 18). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. ResearchGate. Retrieved February 20, 2026, from [Link]

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  • Aguilar, C., Peñuela, G. A., & Ferrer, I. (2000). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion.
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  • Rosano, C. E., & Swift, T. A. (2017, January 25). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Retrieved February 20, 2026, from [Link]

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Methodological & Application

using 3-(4-Nitrophenyl)propan-1-ol as a linker in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: Strategic Utilization of 3-(4-Nitrophenyl)propan-1-ol as a Latent Heterobifunctional Linker Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

3-(4-Nitrophenyl)propan-1-ol (CAS: 20716-25-0) serves as a critical "latent" heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Unlike standard aliphatic diamines or diols, this molecule offers a sequential activation strategy . The primary alcohol provides an immediate handle for nucleophilic substitution (e.g., Mitsunobu coupling), while the nitro group acts as a masked amine—stable during initial coupling steps but readily reducible to an aniline for subsequent amide bond formation.

This guide details the strategic deployment of this linker, focusing on the "Alcohol-First" workflow that maximizes yield and minimizes protecting group manipulations.

Chemical Profile & Strategic Utility

PropertyDataStrategic Implication
Molecular Formula C₉H₁₁NO₃Compact aryl-alkyl hybrid structure.
Molecular Weight 181.19 g/mol Low MW contribution to final ligand (Lipinski compliant).
Linker Length ~7.5 Å (estimate)Ideal "medium" spacer; the phenyl ring adds rigidity, preventing "linker collapse" often seen in pure PEG chains.
Functionality A Primary AlcoholReady for Mitsunobu, Tosylation, or Mesylation.
Functionality B Nitro (4-position)Electron-withdrawing group (EWG); Masked Aniline.
Solubility DCM, MeOH, DMSOCompatible with standard organic synthesis solvents.

Why use this linker?

  • Orthogonality: The nitro group is inert to the conditions used to activate the alcohol (e.g., DEAD/PPh₃), eliminating the need for amine protecting groups (like Boc or Fmoc) during the first coupling.

  • Rigidity: The phenyl ring reduces the entropic penalty of binding compared to a fully flexible alkyl chain, potentially improving the ternary complex stability in PROTACs.

  • Electronic Tuning: The resulting aniline (after reduction) is less basic than an alkyl amine, modulating the solubility and pKa of the final drug conjugate.

Application Workflow: The "Alcohol-First" Strategy

The most robust synthetic route involves coupling the alcohol terminus to the first ligand (Ligand A), reducing the nitro group, and then coupling the resulting amine to the second ligand (Ligand B).

Visualizing the Pathway

G Start 3-(4-Nitrophenyl) propan-1-ol Step1 Step 1: Mitsunobu Coupling (Ligand A-OH / Imide) Start->Step1 DEAD, PPh3 Inter1 Intermediate 1: Nitro-Linker-Ligand A Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Inter1->Step2 Reduction Inter2 Intermediate 2: Aniline-Linker-Ligand A Step2->Inter2 Step3 Step 3: Amide Coupling (Ligand B-COOH) Inter2->Step3 HATU/DIPEA Final Final PROTAC/Conjugate Step3->Final

Caption: Sequential assembly workflow utilizing the orthogonality of the nitro and alcohol groups.

Detailed Experimental Protocols

Protocol A: Mitsunobu Coupling (Alcohol Activation)

Objective: Attach the linker to a nucleophilic ligand (e.g., a phenol-based Warhead or an imide-based E3 binder like Thalidomide derivatives) via the primary alcohol.

Reagents:

  • 3-(4-Nitrophenyl)propan-1-ol (1.0 equiv)[1]

  • Ligand A (Nucleophile, e.g., Phenol/Imide) (1.0–1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or DCM

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ligand A , 3-(4-Nitrophenyl)propan-1-ol , and PPh₃ in anhydrous THF (0.1 M concentration relative to the alcohol).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 10–15 minutes. Critical: The solution often turns yellow/orange. Maintain 0°C during addition to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours.

    • Monitoring: Check via TLC or LC-MS. The alcohol starting material should disappear.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The crude residue will contain triphenylphosphine oxide (TPPO). Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

    • Note: If TPPO removal is difficult, triturating the crude solid with cold diethyl ether often precipitates the TPPO, leaving the product in solution.

Mechanism & Causality: The Mitsunobu reaction inverts the stereochemistry (not relevant for this primary alcohol) and activates the oxygen by forming an oxyphosphonium intermediate. The nitro group on the phenyl ring remains untouched, preserving the "masked" amine for the next step.

Protocol B: Chemoselective Nitro Reduction

Objective: Convert the nitro group to an aniline without affecting other reducible motifs (like halogens or alkenes) potentially present in Ligand A.

Method Choice:

  • Standard: H₂/Pd-C (Fast, clean, but may reduce halogens).

  • Recommended (High Fidelity):Iron/Ammonium Chloride (Fe/NH₄Cl) .[2] This method is milder and tolerates halogens, ketones, and esters.[3]

Reagents:

  • Nitro-Intermediate (from Protocol A) (1.0 equiv)

  • Iron Powder (Fe) (5.0 equiv) - Must be fine powder.

  • Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Setup: Dissolve the Nitro-Intermediate in Ethanol/Water (4:1) in a round-bottom flask.

  • Activation: Add NH₄Cl and Iron Powder to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The reaction usually turns a rusty brown color.

  • Timeline: Monitor by LC-MS. Conversion is typically complete within 1–3 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Filter the mixture through a pad of Celite to remove iron residues. Wash the Celite pad with Methanol or Ethyl Acetate.

    • Concentrate the filtrate.[4]

    • Dilute with water and extract with Ethyl Acetate (3x).

    • Dry organic layers over Na₂SO₄ and concentrate.[4]

  • Yield: This step is usually quantitative and may not require column chromatography before the next step.

Protocol C: Amide Coupling (Final Assembly)

Objective: Couple the newly formed aniline to Ligand B (containing a Carboxylic Acid).

Reagents:

  • Aniline-Intermediate (from Protocol B) (1.0 equiv)

  • Ligand B-COOH (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF or DMSO

Procedure:

  • Activation: Dissolve Ligand B-COOH in DMF. Add HATU and DIPEA . Stir for 5 minutes to form the activated ester.

  • Coupling: Add the Aniline-Intermediate to the reaction mixture.

  • Reaction: Stir at room temperature for 2–16 hours.

    • Note: Anilines are less nucleophilic than alkyl amines. If the reaction is slow, heat to 40°C.

  • Purification: Dilute with water/brine and extract, or purify directly via Preparative HPLC (Reverse Phase) for the final PROTAC.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Mitsunobu Steric hindrance of Ligand A; High pKa of nucleophile.Use ADDP/PBu₃ instead of DEAD/PPh₃ for more stubborn nucleophiles. Ensure reagents are anhydrous.
Incomplete Reduction Iron surface passivation.Add a few drops of Acetic Acid to the Fe/NH₄Cl mixture to activate the iron surface.
Poor Solubility Hydrophobicity of the linker/ligand complex.Switch solvents to DMF or NMP. For the reduction, use THF/Water instead of EtOH/Water if solubility is an issue.
Aniline Oxidation Air sensitivity of the intermediate.Perform the reduction and subsequent coupling immediately. Store the aniline under Nitrogen/Argon if necessary.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis.

  • Neklesa, T. K., et al. (2017). Targeted protein degradation by PROTACs. Pharmacology & Therapeutics.[5][6][7] (Contextual Link to PubChem Entry for Linker)

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Reference for Pd-catalyzed alternatives).

  • Sigma-Aldrich. Product Specification: 3-(4-Nitrophenyl)propan-1-ol. (Search CAS 20716-25-0 for specific COA).

  • Organic Chemistry Portal. Reduction of Nitro Compounds.

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Application Note: Preparation of Apixaban Intermediates via 4-Nitrophenyl Derivatives

[1][2][3][4][5]

Executive Summary

This application note details the robust synthesis and purification of critical Apixaban (BMS-562247) intermediates, specifically focusing on the 4-nitrophenyl lineage. While the standard industrial route often employs 4-iodoaniline, the "Nitro Route" utilizing 4-nitroaniline and 4-nitrophenyl lactam derivatives has emerged as a cost-effective, scalable alternative that avoids heavy metal waste (copper/palladium) associated with Ullmann couplings in early steps.

Note on Terminology: The request specifies "4-nitrophenyl propanol derivatives." In the context of Apixaban synthesis, the primary 4-nitrophenyl scaffold is a piperidinone (C5 ring) derived from 5-chlorovaleroyl chloride. References to "propanol" derivatives in this specific synthetic pathway typically allude to:

  • Solvent Systems: The critical use of n-propanol or isopropanol for the polymorphic control of the 4-nitrophenyl intermediates.

  • Ring-Opened Impurities: Hydrolytic degradation products (e.g., 5-hydroxy-N-(4-nitrophenyl)pentanamide) which exhibit alcohol functionality similar to propanol derivatives.

  • Specific Linkers: Research-grade analogs utilizing C3 (propyl) spacers.

This guide focuses on the high-yield preparation of the core intermediate 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one , addressing the critical process parameters (CPPs) required to minimize "propanol-like" ring-opened impurities.

Strategic Synthesis Overview

The synthesis constructs the 1-(4-nitrophenyl)-piperidin-2-one core, which is subsequently functionalized with morpholine and reduced to the aniline "switch" required for the final coupling with the pyrazole-acid moiety.

Key Reaction Pathway[4]
  • Lactamization: 4-Nitroaniline

    
     1-(4-nitrophenyl)piperidin-2-one.[1]
    
  • Alpha-Functionalization: Chlorination (PCl5)

    
     Elimination/Substitution (Morpholine).
    
  • Reduction: Nitro group

    
     Aniline (Precursor for Apixaban coupling).
    
DOT Diagram: The 4-Nitrophenyl Pathway

Apixaban_Nitro_RouteStart4-Nitroaniline(Starting Material)Inter15-Chloro-N-(4-nitrophenyl)pentanamide(Open Chain Intermediate)Start->Inter1Acylation (THF/TEA)Reagent15-Chlorovaleroyl ChlorideReagent1->Inter1Lactam1-(4-nitrophenyl)piperidin-2-one(The 'Nitro-Lactam')Inter1->LactamCyclization (KOtBu/Toluene)Dichloro3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-oneLactam->DichloroPCl5, ChlorinationImpurityImpurity: Ring-Opened Alcohol/Acid(Hydrolysis)Lactam->ImpurityAq. Acid/BaseMorph_Int3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one(KEY INTERMEDIATE)Dichloro->Morph_IntMorpholine, Elimination/Subst.(Reflux)Aniline1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-oneMorph_Int->AnilineReduction (Na2S or H2/Pd)ApixabanApixaban (API)Aniline->ApixabanCoupling w/ Pyrazole Ester

Figure 1: Synthetic workflow for Apixaban intermediates via the 4-nitroaniline route.[2][1][3][4] Note the critical transition from the lactam to the morpholino-dihydropyridone.

Detailed Experimental Protocols

Protocol A: Preparation of 1-(4-nitrophenyl)piperidin-2-one

This step forms the 6-membered lactam ring. Control of water content is critical to prevent the formation of open-chain acid/alcohol impurities.

Reagents:

  • 4-Nitroaniline (1.0 eq)

  • 5-Chlorovaleroyl chloride (1.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Potassium tert-butoxide (KOtBu) (2.5 eq)

  • Solvents: THF (anhydrous), Toluene.

Methodology:

  • Acylation: Charge 4-nitroaniline and THF into a reactor. Cool to 0–5°C.

  • Add TEA followed by dropwise addition of 5-chlorovaleroyl chloride. Maintain temperature <10°C to avoid exotherms.

  • Stir at 20–25°C for 2 hours. Monitor by HPLC for disappearance of aniline.

    • Checkpoint: The intermediate formed is 5-chloro-N-(4-nitrophenyl)pentanamide .

  • Cyclization: Cool the mixture to 0°C. Add a slurry of KOtBu in THF/Toluene slowly.

  • Allow to warm to room temperature and stir for 4–6 hours.

  • Quench: Add water slowly (maintain <30°C). Separate layers.

  • Isolation: Wash organic layer with brine. Concentrate under vacuum. Crystallize from Isopropanol (IPA) .

    • Why IPA? Isopropanol effectively purges the "open-chain" impurities that resemble propanol derivatives in polarity.

Yield: 85–90% Purity: >98% (HPLC)

Protocol B: Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

This is the "4-nitrophenyl" core that distinguishes this route.[5][6][2] It introduces the double bond and the morpholine ring in a cascade sequence.

Reagents:

  • 1-(4-nitrophenyl)piperidin-2-one (from Protocol A)[6][2][1]

  • Phosphorus Pentachloride (PCl5) (3.0 eq)

  • Morpholine (Excess, ~10 eq or used as solvent/reactant)

  • Solvent: Dichloromethane (DCM) or Toluene.

Methodology:

  • Chlorination: Dissolve the lactam in DCM. Add PCl5 in portions at 25°C.

  • Reflux for 3–4 hours. This forms the 3,3-dichloro intermediate.[1][7]

  • Quench: Cool to 0°C and quench into ice water. Extract with DCM. Dry and concentrate.

  • Morpholine Reaction: Dissolve the dichloro-residue in pure Morpholine (exothermic).

  • Reflux (approx. 128°C) for 2–3 hours.

    • Mechanism:[2][3][4][8][9][10] Thermal elimination of HCl creates the double bond, followed by nucleophilic substitution of the remaining chlorine by morpholine.

  • Precipitation: Cool to 60°C. Add n-Propanol and water.

  • Filtration: The product precipitates as a yellow solid. Filter and wash with water/n-propanol (1:1).

Data Table: Reaction Parameters vs. Yield

ParameterCondition A (Standard)Condition B (Optimized)Impact
Chlorination Agent PCl5 (3.0 eq)PCl5 (2.8 eq) + ZnCl2 (cat)Reduced phosphorus waste.
Elimination Solvent Morpholine (Neat)Morpholine/Toluene (1:1)Improved thermal control; safer scale-up.
Crystallization Methanoln-Propanol/Water Higher purity (>99.5%) ; better removal of ring-opened byproducts.

Critical Analysis: The "Propanol" Derivative Issue

In high-throughput manufacturing, specific impurities related to the 4-nitrophenyl intermediates can arise. The term "propanol derivative" in this context often refers to the process solvents or degradation products .

Solvent Inclusion (Solvates)

The 4-nitrophenyl intermediates form stable solvates with alcohols.

  • Risk: Using n-propanol for crystallization can lead to solvent entrapment.

  • Mitigation: Dry at 60°C under high vacuum (<10 mbar) for >12 hours. Verify via GC (Headspace) for residual solvents (Limit: <5000 ppm).

Hydrolytic Ring Opening (The "Pseudo-Propanol" Impurity)

If the lactam (Protocol A) is exposed to strong base/acid without proper quenching, the ring opens to form 5-hydroxy-N-(4-nitrophenyl)pentanamide .

  • Detection: This impurity shows a broad -OH stretch in IR and a shift in HPLC retention time.

  • Prevention: Maintain pH 6–8 during the quench of Protocol A.

Quality Control & Characterization

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% H3PO4 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm (Nitro group absorption).

Key Specification (Intermediate 2)
  • Appearance: Yellow to orange crystalline powder.

  • Melting Point: 158–160°C.

  • Mass Spec (ESI): [M+H]+ = 304.3 (Calc. for C15H17N3O4).

  • 1H NMR (DMSO-d6): Characteristic signals:

    • 
       8.23 (d, 2H, Nitro-Ar)
      
    • 
       5.81 (t, 1H, Vinyl proton at C5)
      
    • 
       3.83 (t, 2H, Lactam N-CH2)
      

References

  • Process for the preparation of apixaban.
  • Novel intermediate and polymorphs of apixaban and process thereof.
  • Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.Journal of Medicinal Chemistry. 2007, 50, 22, 5339–5356.

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one.World Journal of Pharmaceutical Sciences. (Contextual reference for Protocol B).

Troubleshooting & Optimization

preventing reduction of nitro group during alcohol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Unit: Chemoselectivity Technical Support Unit (CTSU) Ticket Subject: Prevention of Nitro (


) Group Reduction During Carbonyl Reduction
Status:  Open
Authorized By:  Senior Application Scientist

Triage & Diagnostics (Decision Matrix)

Before proceeding with experimental protocols, identify your specific substrate class. The chemical behavior of the nitro group changes significantly depending on the reducing agent required for your carbonyl species.[1]

Workflow Visualization

The following logic gate determines the safest reagent to maintain nitro-integrity.

Chemoselectivity_Matrix Start Substrate Input Ketone Aldehyde / Ketone Start->Ketone Enone α,β-Unsaturated Ketone Start->Enone Acid Carboxylic Acid Start->Acid Ester Ester Start->Ester NaBH4 Reagent: NaBH4 (0°C to RT) Ketone->NaBH4 High Selectivity Luche Luche Reduction (NaBH4 + CeCl3) Enone->Luche Prevents 1,4-addn Borane Reagent: BH3·THF (Electrophilic Hydride) Acid->Borane Fast Kinetics LiBH4 Reagent: LiBH4 (or NaBH4 + LiCl) Ester->LiBH4 Mild Activation Warning AVOID: LiAlH4, H2/Pd, Na/EtOH NaBH4->Warning If metal salts present

Figure 1: Decision matrix for selecting reducing agents that tolerate nitro groups. Blue nodes indicate substrate type; Green nodes indicate recommended reagents.

Tier 1 Support: Ketones & Aldehydes

Standard Protocol: Sodium Borohydride (


) Reduction[2]
The Mechanism

 is a nucleophilic reducing agent.[3] The nitro group is electron-rich (Lewis basic) at the oxygen but the nitrogen is electrophilic. However, the hydride transfer from borohydride to a carbonyl carbon is kinetically much faster than the reduction of a nitro group.
Critical Troubleshooting (Root Cause Analysis)

Issue: "I used


 but observed aniline (amine) byproducts."
Root Cause: Transition Metal Contamination. 
Pure 

does not reduce nitro groups.[1] However, in the presence of transition metal salts (Cu, Ni, Co, Pd),

generates metal-hydride species or colloidal metals in situ, creating a catalytic hydrogenation system that will reduce nitro groups to amines [1].

Corrective Action:

  • Use high-purity solvents (HPLC grade).

  • Ensure stir bars and glassware are free of metal residue from previous hydrogenation reactions.

  • Add EDTA: If you suspect metal contamination in your crude starting material, add a sequestering agent like EDTA to the reaction mixture.

SOP-01: Clean NaBH4 Reduction
  • Dissolution: Dissolve substrate (1.0 equiv) in Methanol (MeOH) or Ethanol (EtOH). Cool to 0°C.

  • Addition: Add

    
     (0.5 - 1.0 equiv) portion-wise over 10 minutes.
    
    • Note: Do not dump all at once; exotherms can degrade selectivity.

  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor by TLC.[4]

  • Quench: Quench with saturated

    
     or dilute 
    
    
    
    .
    • Caution: Ensure pH is acidic enough to break down the borate complex, but not so acidic as to affect the nitro group (though nitro is generally acid-stable).

Tier 2 Support: -Unsaturated Systems

Standard Protocol: Luche Reduction (


)[3]
The Mechanism

Reducing an enone with


 alone often leads to a mixture of:
  • Allylic alcohol (1,2-addition: Desired).

  • Saturated ketone (1,4-addition: Undesired).

  • Saturated alcohol (Over-reduction).

Why it protects the Nitro group: Cerium(III) acts as a Lewis acid that coordinates selectively to the carbonyl oxygen, making it harder (HSAB theory) and more electrophilic. This accelerates 1,2-attack by the hydride. Because the reaction is faster and performed at lower temperatures, the nitro group remains untouched [2].

SOP-02: Luche Reduction
  • Preparation: Dissolve enone (1.0 equiv) and

    
     (1.0 equiv) in MeOH.
    
  • Cooling: Cool solution to -15°C to 0°C.

  • Reduction: Add

    
     (1.0 equiv) portion-wise. Gas evolution (
    
    
    
    ) will occur.[1]
  • Workup: Once complete (TLC), quench with water. Extract with ether/EtOAc.

    • Tip: If an emulsion forms due to Cerium salts, use a few drops of dilute HCl to break it.

Tier 3 Support: Carboxylic Acids & Esters (High Difficulty)

The Challenge: These substrates usually require strong reducing agents like Lithium Aluminum Hydride (


), which will  reduce nitro groups to azo compounds or amines.
Scenario A: Carboxylic Acids

Solution: Borane-THF Complex (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


).[5]

The Causality: Borane is an electrophilic reducing agent (unlike nucleophilic


).
  • Acids: The carbonyl oxygen of the carboxylic acid coordinates to the electron-deficient Borane, forming an acyloxyborane intermediate. This activates the carboxyl group for rapid intramolecular hydride transfer.

  • Nitro Groups: The nitro group is electron-withdrawing. It does not coordinate well with the electron-deficient Borane. Therefore, Borane reduces acids orders of magnitude faster than it interacts with nitro groups [3].

SOP-03: Chemoselective Acid Reduction
  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Solvent: Dissolve Nitro-Carboxylic Acid in anhydrous THF. Cool to 0°C.

  • Reagent: Add

    
     (1.0 M solution, 1.1 - 1.5 equiv) dropwise.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT.

    • Checkpoint: If the reaction is slow, it can be refluxed.[5] Borane tolerates nitro groups even at reflux in THF.

  • Quench: Carefully add MeOH (gas evolution!) to destroy excess Borane. Concentrate and repeat MeOH addition 3 times to remove trimethyl borate.

Scenario B: Esters

Solution: Lithium Borohydride (


) or Zinc Borohydride (

).

 is stronger than 

but milder than

. It can reduce esters to alcohols without touching nitro groups if the temperature is controlled.

Alternative (In-Situ Generation): If you lack ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


, mix 

(2 equiv) +

(2 equiv) in THF/EtOH. This generates

in situ.

Comparative Data Analysis

The following table summarizes the compatibility of common reducing agents with nitro groups.

Reducing AgentSubstrate ScopeNitro CompatibilityRisk Level
LiAlH₄ Acids, Esters, KetonesIncompatible 🔴 Critical (Reduces to Amine/Azo)
H₂ / Pd-C Alkenes, AlkynesIncompatible 🔴 Critical (Primary method for Nitro reduction)
NaBH₄ Aldehydes, KetonesExcellent 🟢 Safe (Avoid metal contaminants)
NaBH₄ + CeCl₃ EnonesExcellent 🟢 Safe (Luche conditions)
BH₃[3][6] · THF Carboxylic AcidsExcellent 🟢 Safe (Electrophilic selectivity)
LiBH₄ EstersGood 🟡 Moderate (Keep T < 25°C)
DIBAL-H Esters (to Aldehydes)Moderate 🟡 Moderate (Low temp -78°C required)

FAQ: Common Escalations

Q: Can I use DIBAL-H to reduce a nitro-ester to an alcohol? A: DIBAL-H is risky. While it is electrophilic, it is often used to stop at the aldehyde. If you push to the alcohol (excess reagent, higher temp), you risk attacking the nitro group.


 is a safer, more robust alternative for full reduction to alcohol.

Q: I see a colored impurity after my reaction. What is it? A: Colored impurities (often yellow, orange, or red) in nitro-reduction usually indicate the formation of Azo (


) or Azoxy  intermediates. This confirms that your reducing agent was too strong or the temperature was too high.

Q: Can I use Sodium Borohydride for an Ester if I heat it? A: Heating


 in alcohols (reflux) can reduce esters, but the elevated temperature increases the activation energy available for side reactions with the nitro group. It is safer to use the 

modification at Room Temperature than to reflux

alone.

References

  • Ganem, B., & Osby, J. O. (1986). Nucleophilic reductions with borohydride reagents. Chemical Reviews, 86(5), 763–780. Link

  • Gemal, A. L., & Luche, J. L. (1981).[3] Lanthanoids in organic synthesis. 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Link

  • Brown, H. C., Heim, P., & Yoon, N. M. (1970). Selective reductions. XV. Reaction of diborane in tetrahydrofuran with selected organic compounds containing representative functional groups. Journal of the American Chemical Society, 92(6), 1637–1646. Link

  • Ranu, B. C. (1993). Zinc borohydride—a reducing agent with high potential. Synlett, 1993(12), 885-892. Link

Sources

purification methods for 3-(4-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(4-Nitrophenyl)propan-1-ol

Ticket ID: PNP-PUR-001 Topic: Troubleshooting Isolation & Purification Protocols Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely working with 3-(4-Nitrophenyl)propan-1-ol (CAS: 20716-25-0), a compound often synthesized via the nitration of 3-phenyl-1-propanol or the reduction of 3-(4-nitrophenyl)propanoic acid.[1]

The Central Challenge: This molecule occupies a frustrating "middle ground" in physical properties. With a melting point often near ambient temperature (depending on purity) and significant polarity differences between its ortho and para isomers, researchers frequently encounter two specific failure modes:

  • "Oiling Out": The product separates as a viscous oil during recrystallization instead of forming crystals.

  • Isomer Contamination: Difficulty separating the ortho-isomer (2-nitro) from the desired para-isomer (4-nitro).

This guide is structured as a Tiered Support System to address these specific bottlenecks.

Tier 1: Initial Assessment & Decision Matrix

User Question: My crude product is a dark yellow oil. Should I attempt crystallization or go straight to a column?

Technical Response: Do not waste time attempting to crystallize a crude oil that contains significant regioisomers (>10%). The ortho-isomer acts as a solvent impurity, depressing the melting point and forcing the para-product to "oil out."

Diagnostic Protocol:

  • Run a TLC: Use 40% Ethyl Acetate in Hexane.

  • Calculate

    
    :  If the separation between the major spot (Para) and the impurity (Ortho) is 
    
    
    
    , crystallization will likely fail.
  • Check Physical State: If the crude is a free-flowing liquid at room temperature, proceed to Tier 3 (Chromatography) . If it is a semi-solid or sticky gum, attempt Tier 2 (Crystallization) .

PurificationDecision Start Crude 3-(4-Nitrophenyl)propan-1-ol StateCheck Physical State at 25°C? Start->StateCheck Liquid Free-flowing Oil StateCheck->Liquid Liquid Solid Semi-solid / Gum StateCheck->Solid Solid/Gum TLC TLC Analysis (40% EtOAc/Hex) OrthoHigh Ortho-isomer present? TLC->OrthoHigh Column GO TO TIER 3: Flash Chromatography Liquid->Column High Impurity Load Solid->TLC OrthoHigh->Column Yes (>10%) Cryst GO TO TIER 2: Recrystallization OrthoHigh->Cryst No (<10%)

Figure 1: Decision matrix for selecting the purification pathway based on physical state and impurity profile.

Tier 2: Crystallization Troubleshooting (The "Oiling Out" Issue)

User Question: I dissolved my solid in hot ethanol, but upon cooling, it formed a yellow oil layer at the bottom instead of crystals. How do I recover this?

Technical Response: "Oiling out" occurs when the saturation temperature of the solute exceeds the liquid-liquid phase separation temperature. This is common with nitro-alcohols due to their low melting points.

The "Two-Solvent" Rescue Protocol: You must lower the solubility power of the solvent gradually to favor crystal lattice formation over amorphous liquid separation.

Step-by-Step Recovery:

  • Re-dissolve: Re-heat the mixture until the oiled-out layer dissolves completely.

  • Solvent Switch: If you used pure Ethanol, add water dropwise at boiling until persistent cloudiness appears, then add one drop of Ethanol to clear it.

    • Recommended System:Ethyl Acetate / Hexane is superior to Ethanol/Water for this compound because water can sometimes promote oiling in greasy nitro-aromatics.

  • Seeding (Critical): Cool the clear solution to roughly 35°C. Add a "seed crystal" of pure product. If you lack a seed, scratch the inner glass wall with a glass rod at the air-liquid interface.

  • Insulated Cooling: Wrap the flask in aluminum foil or a towel. Rapid cooling promotes oiling; slow cooling promotes crystallization.

Data: Solvent Systems for Recrystallization

Solvent SystemRatio (v/v)SuitabilityNotes
EtOAc / Hexane 1:3 to 1:5High Best for avoiding oiling. Good removal of non-polar impurities.
Ethanol / Water 9:1ModerateGood for removing inorganic salts, but high risk of oiling out.
Toluene 100%LowOften too soluble; hard to recover yield.

Tier 3: Chromatographic Separation (Isomer Removal)

User Question: I cannot separate the 2-nitro (ortho) isomer from the 4-nitro (para) product. They co-elute on my column.

Technical Response: The ortho-isomer possesses an intramolecular hydrogen bond between the nitro oxygen and the hydroxyl proton (if the chain flexibility allows) or simply different dipole moments compared to the para-isomer. The para-isomer is generally more polar due to its ability to donate/accept intermolecular hydrogen bonds more effectively.

Optimized Flash Chromatography Conditions:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase Gradient:

    • Start: 10% Ethyl Acetate in Hexane (2 CV - Column Volumes)

    • Ramp: Linear gradient to 50% Ethyl Acetate over 10 CV.

    • Hold: 50% Ethyl Acetate until elution is complete.

  • Loading: Do not load as a liquid oil. Use dry loading . Dissolve the crude oil in minimal DCM, mix with silica (1:2 ratio), and evaporate to a free-flowing powder before loading. This sharpens the bands significantly.

Expected Elution Order (Silica):

  • Non-polar impurities (Unreacted aromatics)

  • Ortho-isomer (2-nitro) - Elutes First (Higher Rf)

  • Para-isomer (4-nitro) - Elutes Second (Lower Rf)

  • Over-reduction byproducts (Anilines) - Retained (Very Low Rf)

ChromatographyLogic Input Crude Mixture (Ortho + Para) Silica Silica Surface (Polar) Input->Silica Ortho Ortho-Isomer (Internal H-Bond/Shielded) Less Polar -> Faster Silica->Ortho Weak Interaction Para Para-Isomer (Exposed OH/NO2) More Polar -> Slower Silica->Para Strong Interaction

Figure 2: Mechanistic basis for separation. The Para-isomer interacts more strongly with the silica stationary phase, allowing the Ortho-isomer to elute first.

Tier 4: Chemical Workup (Scavenging)

User Question: My product has a persistent yellow tint and acidic smell even after a column.

Technical Response: The yellow tint often comes from trace nitrophenols or oxidation byproducts (carboxylic acids) generated during synthesis.

The "Base Wash" Protocol:

  • Dissolve the product in Ethyl Acetate (not DCM, as emulsions form easily).

  • Wash 1: Saturated Sodium Bicarbonate (

    
    ). This converts any carboxylic acid impurities into water-soluble salts.
    
  • Wash 2: 1M NaOH (Cold). Caution: Do this quickly. This removes phenolic impurities (like nitrophenol) which are yellow.

  • Wash 3: Brine (Saturated NaCl) to remove residual water.

  • Dry: Over Magnesium Sulfate (

    
    ).
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sigma-Aldrich. Product Specification: 3-(4-Hydroxyphenyl)-1-propanol.[2] Link (Used for comparative physical property analysis of phenyl-propanol derivatives).

  • PubChem. Compound Summary: 3-(4-Nitrophenyl)prop-2-yn-1-ol.[3] National Library of Medicine. Link (Structural analog data for polarity estimation).

  • Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org.[4][5] Chem.1978 , 43(14), 2923–2925. (The authoritative source for Flash Chromatography protocols).

Sources

Technical Support Center: 3-(4-Nitrophenyl)propanoic Acid Reduction

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for the reduction of 3-(4-Nitrophenyl)propanoic acid. It is designed to troubleshoot specific failure modes, optimize yield, and ensure reproducibility in a research or process development setting.

Ticket ID: RED-NPPA-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The reduction of 3-(4-Nitrophenyl)propanoic acid (NPPA) to 3-(4-Aminophenyl)propanoic acid (APPA) is a deceptively simple transformation. While the core chemistry is robust, yield losses primarily stem from work-up inefficiencies (due to the zwitterionic nature of the product) and incomplete reduction (stalling at the hydroxylamine intermediate).

This guide prioritizes Catalytic Hydrogenation and Transfer Hydrogenation as the primary methods due to their atom economy and cleanliness. Iron-mediated reduction is provided as a robust backup for scale-up or chemoselectivity issues.

Part 1: Diagnostic Triage (Troubleshooting Q&A)

Case 1: "My reaction is complete by TLC, but I lose 40-50% of the mass during work-up."

Diagnosis: You are likely losing the product to the aqueous phase or filter cake due to incorrect pH management. The Science: The product, 3-(4-Aminophenyl)propanoic acid, is an amphoteric molecule (zwitterion).

  • pH < 4: Exists as a cation (ammonium salt)

    
     Soluble in water.
    
  • pH > 8: Exists as an anion (carboxylate salt)

    
     Soluble in water.
    
  • pH ~4.8 (Isoelectric Point): Net neutral charge

    
     Minimum solubility (Precipitates).
    

Solution:

  • Do not perform a standard acid/base extraction where you discard the aqueous layer without checking.

  • Protocol Adjustment: After filtering the catalyst, concentrate the organic solvent. If the product does not crystallize, dissolve the residue in a minimum amount of water. Carefully adjust the pH to 4.6–5.0 using 1M HCl or 1M NaOH. The product should precipitate as a white/off-white solid.

  • Alternative: Isolate as the hydrochloride salt. Add concentrated HCl to the reaction mixture (if using non-protic solvents like THF) or treat the crude residue with HCl in dioxane/ether to precipitate the salt directly.

Case 2: "The reaction stalls, leaving a spot slightly more polar than the starting material."

Diagnosis: Accumulation of the Hydroxylamine intermediate (Ar-NHOH). This is common in hydrogenation reactions with insufficient pressure or poisoned catalysts. The Science: The reduction pathway proceeds: Nitro


 Nitroso 

Hydroxylamine

Amine. The final step (Hydroxylamine

Amine) has the highest activation energy. Solution:
  • Increase Temperature: Raise the reaction temperature to 50–60°C.

  • Acid Additive: Add 1–2 equivalents of Acetic Acid or dilute HCl. Protonation of the hydroxylamine facilitates the cleavage of the N-O bond.

  • Switch Methods: If using H₂ balloons, switch to Ammonium Formate Transfer Hydrogenation (see Protocol B). The kinetic barrier for hydroxylamine reduction is often lower with formate donors.

Case 3: "The product is colored (brown/purple) and sticky."

Diagnosis: Oxidation of the aniline product (formation of azo/azoxy dimers) or trace metal contamination. Solution:

  • Inert Atmosphere: Ensure the work-up is performed quickly and, if possible, under nitrogen. Anilenes are oxidation-sensitive.

  • Scavengers: If using Fe or Zn reduction, residual metal salts can complex with the amino acid. Wash the filter cake thoroughly with slightly acidic water (pH 3-4) to remove trapped metal salts, then adjust filtrate pH to precipitate the product.

  • Recrystallization: Recrystallize from water/ethanol (1:1) or water adjusted to pH 5.

Part 2: Optimized Protocols

Method A: Catalytic Hydrogenation (Standard High-Yield)

Best for: Small to medium scale (100 mg – 10 g), high purity requirements.

Reagents:

  • Substrate: 3-(4-Nitrophenyl)propanoic acid[1]

  • Catalyst: 10% Pd/C (5–10 wt% loading relative to substrate)[2]

  • Solvent: Methanol (or MeOH/THF 1:1 if solubility is poor)

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (3 atm)

Step-by-Step:

  • Dissolution: Dissolve the substrate in Methanol (0.1 M concentration).

  • Inerting: Purge the flask with Nitrogen/Argon to remove oxygen (Safety Critical).

  • Catalyst Addition: Carefully add 10% Pd/C. Caution: Dry Pd/C can ignite methanol vapors. Add as a water-wet slurry or under strict inert flow.

  • Hydrogenation: Evacuate and backfill with H₂ gas (x3). Stir vigorously at Room Temperature (RT) for 4–6 hours.

    • Tip: If TLC shows hydroxylamine intermediate, heat to 40°C.

  • Work-up:

    • Filter through a Celite pad to remove Pd/C. Wash the pad with Methanol.

    • Concentrate the filtrate under vacuum.[3][4]

    • Isolation: The residue is often pure enough. If solid, triturate with cold diethyl ether. If oil/gum, dissolve in min. water, adjust pH to 4.8, and filter the precipitate.

Method B: Ammonium Formate Transfer Hydrogenation (Robust)

Best for: Labs without H₂ cylinders, or if Method A stalls.

Reagents:

  • Substrate: 3-(4-Nitrophenyl)propanoic acid[1]

  • Reagent: Ammonium Formate (5–7 equivalents)[4]

  • Catalyst: 10% Pd/C (5–10 wt% loading)

  • Solvent: Methanol (Reagent Grade)

Step-by-Step:

  • Dissolve substrate and Ammonium Formate in Methanol.

  • Add Pd/C catalyst under nitrogen.

  • Reaction: Heat the mixture to Reflux (approx. 65°C).

    • Observation: Gas evolution (CO₂/NH₃) will occur. Ensure the system is vented (do not seal tightly).

  • Monitoring: Reaction is usually complete in 30–60 minutes.

  • Work-up:

    • Cool to RT. Filter through Celite.[2][5][6]

    • Concentrate to remove solvent and excess ammonia/formic acid.

    • The ammonium formate byproducts are volatile or water-soluble, making purification simple.

Method C: Iron-Mediated Reduction (Scale-Up Friendly)

Best for: Large scale (>50 g), or if avoiding Pd cost.

Reagents:

  • Substrate: 3-(4-Nitrophenyl)propanoic acid[1]

  • Reductant: Iron Powder (3–5 equiv, fine mesh)

  • Electrolyte: Ammonium Chloride (NH₄Cl, 1–2 equiv) or dilute HCl (cat.)

  • Solvent: Ethanol/Water (3:1)

Step-by-Step:

  • Suspend Iron powder and NH₄Cl in Ethanol/Water.

  • Heat to reflux to "activate" the iron (etch the surface).

  • Add the nitro substrate portion-wise (exothermic).

  • Reflux for 2–4 hours.

  • Work-up (Critical):

    • Hot filtration is required to remove Iron oxides/sludge.

    • Wash the iron cake with hot ethanol. The product can adsorb to the iron sludge.

    • Concentrate the filtrate.[2][4][6]

    • Adjust pH to ~5 to precipitate the amino acid.

Part 3: Data & Comparison

FeatureMethod A: H₂ / Pd/CMethod B: Transfer Hydrog.Method C: Fe / NH₄Cl
Typical Yield 90–98%95–99%80–90%
Reaction Time 4–12 Hours0.5–2 Hours2–6 Hours
Chemoselectivity High (may reduce alkenes)High (may reduce alkenes)Very High (tolerates alkenes)
Work-up Difficulty Low (Filtration)Low (Filtration)Medium (Iron sludge)
Cost High (Pd)High (Pd)Low (Fe)
Key Risk H₂ Safety, StallingPressure buildupProduct trapping in sludge

Part 4: Mechanism & Workflow Visualization

Reaction Pathway & Failure Modes

The following diagram illustrates the reduction pathway and where "stalling" occurs (Hydroxylamine bottleneck).

ReductionPathway cluster_stall Troubleshooting Zone Nitro Nitro (Starting Material) Nitroso Nitroso (Transient) Nitro->Nitroso 2e- / 2H+ Hydroxyl Hydroxylamine (Common Stall Point) Nitroso->Hydroxyl 2e- / 2H+ Amine Amine (Target Product) Hydroxyl->Amine 2e- / 2H+ (Slow Step)

Caption: The reduction proceeds via nitroso and hydroxylamine intermediates. The final reduction step is rate-limiting; incomplete reaction isolates the hydroxylamine.

Work-up Decision Logic

Follow this flow to maximize recovery of the zwitterionic product.

WorkupLogic Start Crude Reaction Mixture (Post-Filtration) Concentrate Concentrate to Dryness Start->Concentrate SolubilityCheck Is Residue Solid? Concentrate->SolubilityCheck SolidYes Triturate with Et2O Filter Solid SolubilityCheck->SolidYes Yes SolidNo Dissolve in min. H2O SolubilityCheck->SolidNo No (Oil/Gum) CheckPH Check pH SolidNo->CheckPH Acidic pH < 4 (Add NaOH dropwise) CheckPH->Acidic Too Acidic Basic pH > 6 (Add HCl dropwise) CheckPH->Basic Too Basic TargetPH Target pH 4.8 (Isoelectric Point) Acidic->TargetPH Basic->TargetPH Precipitate Precipitate Forms Filter & Dry TargetPH->Precipitate

Caption: Logical flow for isolating the amphoteric amino acid product based on pH solubility profiles.

References

  • Catalytic Transfer Hydrogenation (Ammonium Formate): Paryzek, Z., et al. "Ammonium Formate/Palladium on Carbon: A Versatile System for Catalytic Hydrogen Transfer Reductions."[7] Synthesis, 2003.[7]

  • Iron Reduction Protocols: "Reduction of Nitro Aromatic Compounds by Zero-Valent Iron." Common Organic Chemistry / EPA Methods.

  • General Hydrogenation Methods: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions."[7] Synthesis, 1988.[8] (Contextual citation for flow/transfer hydrogenation efficiency).

  • Product Properties (3-(4-Aminophenyl)propanoic acid): Sigma-Aldrich Technical Data Sheet.

Sources

Technical Support Center: Solubilizing 3-(4-Nitrophenyl)propan-1-ol (NPP)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NPP-SOL-001 Status: Active Topic: Differential Solubility (Water vs. Ethanol) & Precipitation Troubleshooting Applicable Compounds: 3-(4-Nitrophenyl)propan-1-ol (CAS: 20716-25-0)[1][2]

Executive Summary: The Solubility Paradox

Researchers frequently encounter "crashing out" (precipitation) when transitioning 3-(4-Nitrophenyl)propan-1-ol (NPP) from organic stock solutions into aqueous biological media.[1][2]

While the terminal hydroxyl group (-OH) suggests water solubility, the 4-nitrophenyl moiety and the propyl linker create a dominant hydrophobic core.[1][2] This molecule follows a classic amphiphilic profile where the lipophilic aromatic region overrides the hydrophilic tail in neutral aqueous environments.

Quick Reference Data
PropertyValue / BehaviorImplications for Handling
Molecular Weight ~181.19 g/mol Small molecule, diffuses rapidly.[1][2][3]
LogP (Est.) ~1.8 [1]Moderately lipophilic.[2][3] Prefers organic phase.
Solubility (Ethanol) High (>50 mg/mL)Ideal for stock solution preparation.[2][3]
Solubility (Water) Low (<1-2 mg/mL)Risk of precipitation upon dilution.[1][2]
pKa >14 (Alcohol)Non-ionizable in physiological pH range.[2][3]

Mechanism of Failure: Why "Oiling Out" Occurs

When you inject a concentrated ethanolic stock of NPP into an aqueous buffer, you trigger a solvent shock .[2][3] Ethanol is fully miscible with water, but NPP is not.[3] As the ethanol diffuses away into the bulk water, the local solvent environment around the NPP molecules becomes too polar to support them.[3]

The NPP molecules aggregate to minimize water contact, forming microscopic oil droplets or crystals.[3] This is often invisible to the naked eye until it affects assay reproducibility.[2][3]

Visualization: The Precipitation Cascade

SolubilityMechanism cluster_0 Step 1: Stock Solution cluster_1 Step 2: Rapid Injection cluster_2 Step 3: Solvent Shock cluster_3 Step 4: Failure Mode Stock NPP + Ethanol (Solvated & Stable) Mix Ethanol Diffuses into Water Stock->Mix Added to Buffer Shock Local Polarity Spikes Mix->Shock Loss of Solvation Shell Precip NPP Aggregation (Precipitation/Oiling Out) Shock->Precip Hydrophobic Effect

Caption: Mechanism of NPP precipitation during solvent exchange from ethanol to water.

Troubleshooting Guide (FAQ)

Q1: My solution looks clear, but my biological data is erratic. Why?

A: You likely have micro-precipitation .[2][3] At concentrations near the solubility limit (e.g., 100 µM in media), NPP may form colloidal aggregates.[3] These aggregates can stick to plasticware (pipette tips, well plates) or cause false positives by scattering light in optical assays.[3]

  • Fix: Centrifuge the media at high speed (10,000 x g) for 5 minutes. If a pellet forms, you have precipitation.[3][4][5][6]

Q2: Can I use DMSO instead of Ethanol?

A: Yes, and it is often preferred. DMSO (Dimethyl sulfoxide) has a higher boiling point and viscosity than ethanol, which can sometimes slow the precipitation kinetics during dilution.[3] However, DMSO is cytotoxic at higher concentrations (>0.1-1%).[1][2][3]

  • Recommendation: If ethanol evaporation is an issue in your assay (e.g., long incubations at 37°C), switch to DMSO.[3]

Q3: How do I maximize the concentration in water without precipitation?

A: Use a surfactant or cyclodextrin .[2][3]

  • Surfactants: Tween-80 (0.01% - 0.1%) creates micelles that solubilize the hydrophobic NPP core [2].[1][2]

  • Cyclodextrins: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms inclusion complexes, shielding the nitrophenyl group from water.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (Ethanol)

Use this for long-term storage.[1][2]

  • Weighing: Weigh 18.1 mg of NPP solid.

  • Solvation: Add 1.0 mL of absolute ethanol (anhydrous).

    • Note: Do not use 70% ethanol; the water content will reduce stability.[2][3]

  • Mixing: Vortex vigorously for 30 seconds.

    • Result: 100 mM Stock Solution.[2][3]

  • Storage: Store at -20°C in a glass vial (Teflon-lined cap). Avoid polystyrene plastics.[2][3]

Protocol B: The "Step-Down" Dilution Method

Use this to introduce NPP into cell culture media or aqueous buffers.[2] This prevents the "Solvent Shock" described in Section 2.

Objective: Dilute 100 mM Stock to 100 µM Working Solution (1:1000 dilution).

  • Intermediate Dilution (Critical Step):

    • Prepare a 10 mM intermediate stock by diluting the 100 mM stock 1:10 in pure ethanol (not water).[2]

    • Why: It is easier to pipet larger volumes accurately, and it keeps the compound in a friendly solvent.[3]

  • Pre-warm Media: Warm your culture media/buffer to 37°C. Solubility increases with temperature.[2][3]

  • Dynamic Addition:

    • Place the pipette tip submerged in the center of the vortexing media.[2]

    • Slowly eject the ethanolic intermediate into the moving liquid.[2]

    • Do not eject against the side of the tube (causes local high concentration/crystallization).

  • Equilibration: Vortex for an additional 10 seconds. Visually inspect for turbidity.[2][3]

Diagnostic Workflow: Solubility Issues

Use this decision tree to resolve precipitation events during your experiments.

TroubleshootingTree Start Start: Solution is Cloudy or Data is Erratic CheckConc Is Final Conc > 100 µM? Start->CheckConc HighConc Yes: > 100 µM CheckConc->HighConc LowConc No: < 100 µM CheckConc->LowConc Reduce Action: Reduce Conc or Use Cyclodextrin carrier HighConc->Reduce CheckSolvent Check Solvent % (Is EtOH > 1%?) LowConc->CheckSolvent HighSolvent Yes CheckSolvent->HighSolvent LowSolvent No CheckSolvent->LowSolvent Toxicity Issue: Solvent Toxicity Action: Switch to DMSO HighSolvent->Toxicity Mixing Issue: Mixing Shock Action: Use Protocol B (Step-Down) LowSolvent->Mixing

Caption: Decision tree for diagnosing and resolving NPP solubility and precipitation issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6917826, (1R)-1-(4-nitrophenyl)propan-1-ol. Retrieved from [Link][1][2]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[2][3] (General reference for nitrophenyl derivative solubility behavior).

Sources

Technical Support: Stability of 3-(4-Nitrophenyl)propan-1-ol in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, reactivity, and handling of 3-(4-Nitrophenyl)propan-1-ol (CAS: 20716-25-0) under basic conditions. It is designed for researchers observing unexpected color changes, yield losses, or impurities during synthesis and extraction.

Executive Summary

3-(4-Nitrophenyl)propan-1-ol is generally stable in mild aqueous alkaline solutions (e.g., 1M NaOH) at room temperature. However, it exhibits pseudo-instability characterized by intense color changes (yellow/orange) often mistaken for decomposition. True chemical degradation (oxidation or elimination) occurs primarily under forcing conditions (high temperature, aerobic environment, or super-basic non-aqueous media).

Part 1: Troubleshooting & FAQs
Q1: Why did my reaction mixture turn bright yellow/orange upon adding NaOH?

Diagnosis: This is likely a visual artifact rather than significant chemical decomposition. Mechanism:

  • Trace Impurities (Most Likely): The synthesis of this alcohol often involves nitration or reduction steps that generate trace amounts of

    
    -nitrophenol . Nitrophenols are colorless/pale yellow in acid but turn intense yellow in base due to the formation of the phenoxide anion (
    
    
    
    ), which has strong charge-transfer characteristics.
  • Benzylic Deprotonation (Secondary): The nitro group at the para position significantly acidifies the benzylic protons (

    
    ). While aqueous NaOH (
    
    
    
    ) cannot fully deprotonate this position, a small equilibrium concentration of the colored benzylic carbanion may form, contributing to the color shift.

Action: Acidify a small aliquot. If the color disappears reversibly, the core structure is likely intact.

Q2: I see a new, less polar spot on TLC after heating in base. What is it?

Diagnosis: You are likely observing Styrene Formation via elimination. Mechanism: Under vigorous heating with strong base, the primary alcohol can undergo


 or 

-like elimination to form 1-(4-nitrophenyl)prop-1-ene .
  • Note: This is rare in aqueous NaOH but common if using alkoxides (e.g.,

    
    ) or if the temperature exceeds 
    
    
    
    .
Q3: My yield is lower than expected after basic workup. Is it hydrolyzing?

Diagnosis: No, it is likely a Partition Coefficient (


) Issue .
Explanation:  The nitro group is polar, and the alcohol is deprotonated to an alkoxide (

) in strong base (

). Even at

, the equilibrium exists. The alkoxide is water-soluble. Action: Ensure the aqueous phase is neutralized (

) before extraction into organic solvent (DCM or EtOAc) to protonate the alcohol and drive it into the organic layer.
Part 2: Chemical Stability & Degradation Pathways

The following diagram details the potential reactivity of 3-(4-Nitrophenyl)propan-1-ol under varying basic regimes.

G Start 3-(4-Nitrophenyl) propan-1-ol Alkoxide Alkoxide Anion (Reversible, Water Soluble) Start->Alkoxide NaOH (aq) Rapid Equilibrium Benzylic Benzylic Carbanion (Colored Species) Start->Benzylic Strong Base (t-BuOK) or Trace in NaOH Styrene 1-(4-Nitrophenyl) prop-1-ene (Elimination Product) Start->Styrene Heat + Strong Base (-H2O) Acid 3-(4-Nitrophenyl) propanoic Acid (Oxidation Product) Benzylic->Acid O2 (Aerobic) Slow Oxidation

Figure 1: Reactivity landscape of 3-(4-Nitrophenyl)propan-1-ol. Blue indicates the starting material; Yellow indicates reversible equilibrium states; Red indicates irreversible degradation products.

Part 3: Quantitative Data & Benchmarking

To validate your experimental conditions, compare your system against these reference values.

ParameterValueImplications for Basic Workup
Alcohol


Will partially deprotonate in

. Must neutralize to extract.
Benzylic


(est.)
Stable to deprotonation in water, but susceptible to air oxidation over days.
Phenol Impurity


Will be 100% deprotonated in base. Causes intense yellow color.
LogP (Neutral)

Good solubility in DCM/EtOAc.
LogP (Anion)

High water solubility.

Data derived from structural analogs (4-nitrotoluene, 3-phenylpropanol) and standard substituent effects.

Part 4: Recommended Protocols
Protocol A: Safe Aqueous Workup (pH Controlled)

Use this protocol to maximize recovery and minimize emulsion/degradation.

  • Quenching: Cool the reaction mixture to

    
    .
    
  • Neutralization: Do not extract directly from strong base. Adjust pH to

    
     using 
    
    
    
    .
    • Why? This ensures the alcohol is protonated (organic soluble) and prevents base-catalyzed oxidation during concentration.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     Vol).
    
  • Washing: Wash organic layer with Saturated Brine .

    • Critical Step: If the solution remains yellow after washing, it indicates nitrophenol impurities. Wash with

      
       (rapidly) to pull the phenoxide impurity into the aqueous phase, then re-neutralize if necessary.
      
  • Drying: Dry over

    
     and concentrate 
    
    
    
    .
Protocol B: Removing the "Yellow Impurity"

If the product is persistently yellow:

  • Dissolve crude solid in

    
     or 
    
    
    
    .
  • Wash with

    
     (
    
    
    
    ). The aqueous layer will turn bright yellow (removing nitrophenols).
  • Wash organic layer with water (

    
    ) and brine (
    
    
    
    ).
  • The organic layer should now be significantly paler.

References
  • Acidity of Nitro-Alkylbenzenes: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. Link

  • Colorimetric Properties of Nitrophenols: Toribio, F., et al. "Colorimetric determination of p-nitrophenol." Analytica Chimica Acta (Specific reference to nitrophenol indicator properties). Link

  • General Stability of Alcohols: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Link

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 3-(4-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a high-resolution technical analysis of the 1H NMR spectrum of 3-(4-Nitrophenyl)propan-1-ol , a key intermediate in the synthesis of pharmaceutical linkers and polymer additives. Unlike standard spectral listings, this document focuses on comparative performance analysis . We evaluate the spectral characteristics of this compound against its non-nitrated analog (3-phenylpropan-1-ol) and across different solvent systems (CDCl₃ vs. DMSO-d₆).

Key Technical Insight: The presence of the para-nitro group creates a distinct AA'BB' aromatic system and induces a specific deshielding effect on the benzylic protons, serving as a diagnostic marker for reaction monitoring (e.g., reduction of 3-(4-nitrophenyl)propanoic acid).

Experimental Methodology & Protocol

To ensure reproducibility and spectral fidelity, the following protocol is recommended. This workflow minimizes water peak interference and optimizes resolution of the hydroxyl coupling.

Sample Preparation
  • Concentration: 10–15 mg of analyte in 0.6 mL of deuterated solvent.

  • Solvent Selection:

    • CDCl₃ (Chloroform-d): Standard for routine carbon backbone assignment. OH proton appears as a broad singlet (exchangeable).[1]

    • DMSO-d₆ (Dimethyl sulfoxide-d6): Required for resolving the hydroxyl coupling (

      
      ) and for polar derivatives.
      
  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm (typically added to solvent).[2]

Instrument Parameters
  • Frequency: 300 MHz or higher (400/600 MHz recommended for clear AA'BB' resolution).

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1):

    
     1.0 s (ensure full relaxation of aromatic protons for accurate integration).
    
  • Scans (NS): 16–32 scans.

Spectral Analysis: 3-(4-Nitrophenyl)propan-1-ol[3]

Structural Logic & Assignment

The molecule consists of two distinct domains: the electron-deficient aromatic ring and the aliphatic propyl chain terminating in a hydroxyl group.

Structure: O₂N-(C₆H₄)-CH₂⁽ᵃ⁾-CH₂⁽ᵇ⁾-CH₂⁽ᶜ⁾-OH

Region A: Aromatic Protons (7.0 – 8.5 ppm)
  • Pattern: The para-substitution creates a symmetric AA'BB' system (often appearing as two distinct doublets).

  • Ortho to NO₂ (H-3, H-5): The nitro group is strongly electron-withdrawing (inductive and resonance effects), significantly deshielding these protons. They appear furthest downfield at ~8.15 ppm .

  • Meta to NO₂ (H-2, H-6): These protons are closer to the alkyl chain and less affected by the nitro group's anisotropy, appearing at ~7.38 ppm .

Region B: Aliphatic Chain (1.5 – 4.0 ppm)
  • H(c) (α-methylene to OH): Deshielded by the electronegative oxygen. Appears as a triplet at ~3.70 ppm .

  • H(a) (Benzylic methylene): Deshielded by the aromatic ring. Appears as a triplet at ~2.85 ppm .

  • H(b) (Middle methylene): Shielded relative to others, splitting into a quintet at ~1.95 ppm (coupling to both H(a) and H(c)).

Comparative Performance Analysis

This section objectively compares the spectral "performance" (resolution and diagnostic utility) of the target compound against key alternatives.

Comparison 1: Substituent Effects (Target vs. 3-Phenylpropan-1-ol)

Objective: Quantify the impact of the nitro group to validate structural synthesis (e.g., nitration of phenylpropanol).

Feature3-Phenylpropan-1-ol (Alternative)3-(4-Nitrophenyl)propan-1-ol (Target)Diagnostic Shift (Δδ)
Aromatic System Multiplet (7.15 – 7.30 ppm)AA'BB' Doublets (8.15 / 7.38 ppm)+0.95 ppm (Ortho-H)
Benzylic CH₂ ~2.70 ppm (Triplet)~2.85 ppm (Triplet)+0.15 ppm
CH₂-OH ~3.67 ppm (Triplet)~3.70 ppm (Triplet)Negligible (< 0.05 ppm)

Analysis: The nitro group exerts a massive deshielding effect on the aromatic ring but the effect decays rapidly along the alkyl chain. The shift of the benzylic protons (+0.15 ppm) is a subtle but reliable indicator of ring substitution.

Comparison 2: Solvent System Performance (CDCl₃ vs. DMSO-d₆)

Objective: Determine the optimal solvent for full structural confirmation.

ParameterCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl sulfoxide)
OH Signal Shape Broad Singlet (Exchangeable)Sharp Triplet (Coupled)
OH Chemical Shift Variable (1.5 – 2.5 ppm)Downfield (~4.5 ppm)
Water Peak ~1.56 ppm (Sharp)~3.33 ppm (Broad/Variable)
Coupling Info No

observed

visible (~5 Hz)

Recommendation: Use DMSO-d₆ if you need to confirm the presence of a primary alcohol (splitting of OH into a triplet). Use CDCl₃ for routine purity checks as it is cheaper and easier to evaporate.

Visualization of Analytical Logic

Assignment Pathway

The following diagram illustrates the logical flow for assigning peaks based on electronic environments.

NMR_Assignment Start Spectrum Analysis Region_Ar Aromatic Region (7.0 - 8.5 ppm) Start->Region_Ar Region_Ali Aliphatic Region (1.5 - 4.0 ppm) Start->Region_Ali NO2_Effect Nitro Group Effect (Deshielding) Region_Ar->NO2_Effect OH_Effect Electronegative Oxygen Region_Ali->OH_Effect Ring_Current Ring Current Effect Region_Ali->Ring_Current Hb H(b): Quintet ~1.95 ppm Region_Ali->Hb Shielded Middle AABB AA'BB' Pattern ~8.15 & 7.38 ppm NO2_Effect->AABB Splits 4H Hc H(c): Triplet ~3.70 ppm OH_Effect->Hc Ha H(a): Triplet ~2.85 ppm Ring_Current->Ha

Figure 1: Decision tree for assigning 1H NMR signals based on electronic shielding and coupling effects.

Experimental Workflow

Comparison of sample preparation and expected outcomes for the two solvent alternatives.

Workflow Sample Solid Sample 3-(4-Nitrophenyl)propan-1-ol Choice Select Solvent Sample->Choice CDCl3 CDCl3 (Routine) Choice->CDCl3 DMSO DMSO-d6 (Structural Confirmation) Choice->DMSO Res_CDCl3 Result: OH = Broad Singlet No Coupling CDCl3->Res_CDCl3 Res_DMSO Result: OH = Sharp Triplet Coupling Visible DMSO->Res_DMSO

Figure 2: Experimental workflow comparing solvent outcomes for hydroxyl proton analysis.

Summary Data Table

Proton AssignmentMultiplicityApprox.[1][3][4][5] Shift (ppm)IntegrationCoupling (

)
Ar-H (Ortho to NO₂) Doublet (d)8.152H~8.5 Hz
Ar-H (Meta to NO₂) Doublet (d)7.382H~8.5 Hz
-CH₂-OH (c) Triplet (t)3.702H~6.5 Hz
Ar-CH₂- (a) Triplet (t)2.852H~7.5 Hz
-CH₂- (b) Quintet (quint)1.952H~7.0 Hz
-OH Broad s (CDCl₃)1.5 - 2.01HN/A

References

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry.

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid (Precursor Data).

  • Spectral Database for Organic Compounds (SDBS). General reference for 3-phenylpropan-1-ol (SDBS No. 3086).

Sources

A Comparative Guide to the Infrared Spectroscopy of 3-(4-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the characteristic infrared (IR) absorption peaks of 3-(4-Nitrophenyl)propan-1-ol. Designed for researchers, scientists, and professionals in drug development, this guide delves into the theoretical principles of IR spectroscopy, offers a detailed interpretation of the compound's spectrum, and presents a comparative analysis with structurally related molecules. Furthermore, it includes detailed experimental protocols for obtaining high-quality IR spectra of solid samples.

The Foundational Principles of Infrared Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the natural vibrational frequencies of its chemical bonds.[2][3] These absorptions are not arbitrary; they are dictated by the masses of the atoms and the strength of the bonds connecting them. Consequently, an IR spectrum serves as a unique "molecular fingerprint," providing invaluable information about the functional groups present in a compound.[4]

For a vibrational mode to be "IR active" and thus observable in an IR spectrum, it must induce a change in the molecule's dipole moment.[5] The intensity of an absorption band is generally proportional to the magnitude of this change. For instance, highly polar bonds like carbonyls (C=O) typically produce very strong absorption bands.[4]

Deciphering the Spectrum of 3-(4-Nitrophenyl)propan-1-ol: A Functional Group Analysis

The molecular structure of 3-(4-Nitrophenyl)propan-1-ol is characterized by three key functional groups, each with distinct and identifiable IR absorption patterns: a primary alcohol (-CH₂OH), a nitro group (-NO₂) attached to an aromatic ring, and the aromatic ring itself.

Key Vibrational Modes and Expected Frequencies

The infrared spectrum of 3-(4-Nitrophenyl)propan-1-ol is a composite of the absorptions arising from these constituent parts. The most significant of these are summarized below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
Hydroxyl (-OH) O-H Stretch3600 - 3200Strong, Broad
C-O Stretch1260 - 1050Strong to Medium
Nitro (-NO₂) Asymmetric N-O Stretch1550 - 1475Strong
Symmetric N-O Stretch1360 - 1290Strong
Aromatic Ring Aromatic C-H Stretch~3100 - 3000Medium to Weak
C=C Ring Stretch~1600 - 1450Medium to Weak (multiple bands)
C-H Out-of-Plane Bend~900 - 675Strong to Medium
Alkyl Chain (-CH₂-) C-H Stretch2960 - 2850Medium to Strong

Comparative Spectral Analysis

To highlight the unique spectral features of 3-(4-Nitrophenyl)propan-1-ol, a comparison with structurally related molecules is instrumental. Here, we compare its expected IR peak characteristics with those of 4-nitrophenol, 3-phenylpropan-1-ol, and nitrobenzene. This comparative approach allows for a more definitive assignment of the observed absorption bands.

CompoundKey IR Peaks (cm⁻¹)Distinguishing Features
3-(4-Nitrophenyl)propan-1-ol ~3400 (broad), ~1520, ~1345 Presence of a broad O-H stretch, strong nitro group absorptions, and aliphatic C-H stretches.
4-Nitrophenol ~3350 (broad), ~1595, ~1340Broad O-H stretch, strong nitro group absorptions, and the absence of significant aliphatic C-H stretches.
3-Phenylpropan-1-ol ~3350 (broad), ~3025, ~1600, ~1495Broad O-H stretch, aromatic C-H and C=C stretches, and aliphatic C-H stretches, but no nitro group absorptions.
Nitrobenzene ~1525, ~1350, ~3080Strong nitro group absorptions and aromatic C-H stretches, but no O-H or aliphatic C-H stretches.

Visualizing Molecular Vibrations

The following diagram illustrates the molecular structure of 3-(4-Nitrophenyl)propan-1-ol and highlights the key functional groups responsible for its characteristic IR absorption peaks.

Figure 1. Molecular structure of 3-(4-Nitrophenyl)propan-1-ol with key functional groups color-coded to their characteristic IR absorption regions.

Experimental Protocol: Acquiring the IR Spectrum of a Solid Sample

Obtaining a high-quality IR spectrum of a solid compound such as 3-(4-Nitrophenyl)propan-1-ol requires meticulous sample preparation. Two common and effective methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Method 1: Potassium Bromide (KBr) Pellet Preparation

This traditional method involves dispersing the solid sample in a matrix of KBr, which is transparent to infrared radiation.[6][7]

Materials:

  • 3-(4-Nitrophenyl)propan-1-ol (1-2 mg)

  • Spectroscopy-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Grinding: Place 1-2 mg of 3-(4-Nitrophenyl)propan-1-ol into a clean, dry agate mortar. Grind the sample to a fine powder.[8]

  • Mixing: Add 100-200 mg of dry KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[8]

  • Die Loading: Carefully transfer the powder mixture into the collar of the pellet die.

  • Pressing: Place the die into the hydraulic press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[7]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Record the IR spectrum according to the instrument's operating procedure. A background spectrum of a pure KBr pellet should be run for baseline correction.

Method 2: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and often simpler technique that requires minimal sample preparation.[9]

Materials:

  • 3-(4-Nitrophenyl)propan-1-ol

  • ATR-FTIR spectrometer with a crystal (e.g., diamond or germanium)

  • Spatula

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the 3-(4-Nitrophenyl)propan-1-ol powder directly onto the ATR crystal.[10]

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[10]

  • Spectrum Acquisition: Record the IR spectrum of the sample.

  • Cleaning: After analysis, carefully clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft cloth.

Conclusion

The infrared spectrum of 3-(4-Nitrophenyl)propan-1-ol is rich with information, providing clear and distinct signatures for its hydroxyl, nitro, and aromatic functionalities. Through a systematic analysis of its key absorption peaks and a comparative study with related molecules, a confident structural elucidation is achievable. The experimental protocols provided herein offer robust methods for obtaining high-quality spectral data, which is the cornerstone of accurate molecular characterization.

References

  • The Open University. (n.d.). 2.2 Principles of IR spectroscopy. Retrieved February 20, 2026, from [Link]

  • Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved February 20, 2026, from [Link]

  • Surplus Solutions. (2025, January 30). What Is the Basic Principle of IR Spectroscopy? [+Applications]. Retrieved February 20, 2026, from [Link]

  • Vedantu. (n.d.). Introduction and Principle of IR Spectrophotometry. Retrieved February 20, 2026, from [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Retrieved February 20, 2026, from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved February 20, 2026, from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved February 20, 2026, from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved February 20, 2026, from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved February 20, 2026, from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved February 20, 2026, from [Link]

Sources

Technical Guide: Distinguishing 3-(4-Nitrophenyl)propan-1-ol from 3-(4-aminophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to assist researchers in the unambiguous differentiation and separation of 3-(4-Nitrophenyl)propan-1-ol (Nitro-PPO) and 3-(4-aminophenyl)propan-1-ol (Amino-PPO).

Executive Summary

In drug discovery and organic synthesis, 3-(4-Nitrophenyl)propan-1-ol is frequently reduced to 3-(4-aminophenyl)propan-1-ol as an intermediate step for coupling reactions.[1][2] Distinguishing these two species is critical for monitoring reaction completion and ensuring purity.[1][2]

The two compounds differ fundamentally in their electronic properties: the nitro group (


) is strongly electron-withdrawing and neutral, while the amino group (

) is electron-donating and basic.[1][3] This guide leverages these differences to provide three distinct validation methods: Chemo-selective Extraction , HPLC Analysis , and Spectroscopic Confirmation (NMR/IR) .[1][2]
FeatureNitro-PPO (

)
Amino-PPO (

)
Visual Appearance Yellow oil or solidColorless to dark brown (oxidizes in air)
Electronic Nature Electron-Withdrawing (EWG)Electron-Donating (EDG)
Acid/Base Behavior NeutralBasic (

for conjugate acid)
Polarity (TLC) Less Polar (Higher

)
More Polar (Lower

)
Primary Detection UV (Strong Abs),

H-NMR (

> 8.0 ppm)
Ninhydrin Stain,

H-NMR (

< 7.0 ppm)

Analytical Workflow Strategy

The following decision tree outlines the logical flow for identifying and separating these compounds in a mixed sample.

AnalyticalWorkflow Sample Unknown Sample (Reaction Mixture) Visual 1. Visual Inspection (Yellow = Nitro present) Sample->Visual TLC 2. TLC Analysis (Silica, 50% EtOAc/Hex) Visual->TLC Decision Separation Needed? TLC->Decision Extraction 3. Acid/Base Extraction (Purification) Decision->Extraction Yes (Prep) HPLC 4. HPLC-UV/MS (Quantification) Decision->HPLC No (QC Only) NMR 5. 1H-NMR (Structural Confirmation) Extraction->NMR HPLC->NMR

Figure 1: Analytical workflow for distinguishing and processing Nitro-PPO and Amino-PPO mixtures.

Spectroscopic Differentiation (The "Gold Standard")[4]

Spectroscopy provides the most definitive structural proof.[2] The electronic impact of the substituent on the aromatic ring creates distinct signatures.

A. Proton NMR ( H-NMR)

The aromatic protons are the primary indicators.[2]

  • Nitro-PPO: The

    
     group is strongly deshielding  due to induction and resonance.[1][2] Expect the aromatic protons ortho to the nitro group to shift downfield significantly.
    
  • Amino-PPO: The

    
     group is strongly shielding  due to resonance donation of the lone pair.[2] Expect aromatic protons to shift upfield.[1][2]
    

Expected Chemical Shifts (in


): 
Proton PositionNitro-PPO (

ppm)
Amino-PPO (

ppm)

Shift
Ar-H (ortho to substituent) 8.15 (d) 6.65 (d) ~1.5 ppm (Massive Difference)
Ar-H (meta to substituent) 7.40 (d)7.00 (d)~0.4 ppm
Benzylic

~2.85 (t)~2.55 (t)~0.3 ppm

Note: The benzylic methylene in the Nitro compound is more deshielded than in the Amino compound.

B. Infrared Spectroscopy (FT-IR)[1][2]
  • Nitro-PPO: Look for two strong bands at 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch).[2]

  • Amino-PPO: Look for N-H stretching vibrations (doublet for primary amine) in the 3300–3500 cm⁻¹ region.[2] Caution: The O-H stretch from the alcohol will also appear here, potentially masking the N-H bands. The disappearance of the 1520/1345 bands is the best confirmation of reduction.

Chromatographic Separation (HPLC & TLC)

A. Thin Layer Chromatography (TLC)[2]
  • Stationary Phase: Silica Gel 60 F254.[2]

  • Mobile Phase: 50% Ethyl Acetate / 50% Hexane.[1][2]

  • Visualization:

    • UV (254 nm): Both spots visible.[1][2] Nitro is often UV-active at longer wavelengths (yellowish).[1][2]

    • Ninhydrin Stain: Specific for amines.[1][2][4] Amino-PPO turns red/purple upon heating.[1][2] Nitro-PPO does not stain.[1][2]

  • Retention Factor (

    
    ): 
    
    • Nitro-PPO: Higher

      
       (Less polar).[1][2]
      
    • Amino-PPO: Lower

      
       (More polar, interacts strongly with silica).[1][2]
      
B. HPLC Method (Reverse Phase)

The amino group introduces basicity, which drastically alters retention time depending on pH.[2]

Protocol: Gradient Analysis

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.[1]
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm and 280 nm.[2]

Elution Logic:

  • Amino-PPO: At acidic pH (0.1% FA), the amine is protonated (

    
    ).[1][2] This charged species is highly polar and elutes early  (Retention time 
    
    
    
    min).[1][2]
  • Nitro-PPO: Remains neutral.[1][2] It interacts via hydrophobic interactions with the C18 chain and elutes later (Retention time

    
     min).[1][2]
    

Chemoselective Purification Protocol (Self-Validating)

This method utilizes the basicity of the amino group to physically separate the two compounds. This is the most robust way to purify the product without column chromatography.

Reagents: Ethyl Acetate (EtOAc), 1M HCl, 1M NaOH, Brine.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude mixture (containing both Nitro and Amino forms) in Ethyl Acetate .

  • Acid Extraction (The Separation Step):

    • Add 1M HCl to the organic phase and shake vigorously.

    • Mechanism:[2][5] Amino-PPO is protonated to the water-soluble hydrochloride salt (

      
      ).[1][2] Nitro-PPO remains neutral in the EtOAc.[1][2]
      
    • Separate the layers.[2] Keep both.

  • Nitro Recovery:

    • Wash the Organic Layer (EtOAc) with brine, dry over

      
      , and evaporate.[1]
      
    • Result: Pure Nitro-PPO .[1][2]

  • Amino Recovery:

    • Take the Aqueous Layer (Acidic) and cool it on ice.[2]

    • Slowly add 1M NaOH until the pH is basic (pH > 10).[2] The solution may become cloudy as the free base precipitates.

    • Extract this aqueous mixture with fresh Ethyl Acetate (3x).

    • Dry the combined organics over

      
       and evaporate.[2]
      
    • Result: Pure Amino-PPO .[1][2]

ExtractionProtocol cluster_layers Phase Separation Mixture Mixture in EtOAc AddAcid Add 1M HCl Mixture->AddAcid OrgLayer Organic Layer (Contains Nitro-PPO) AddAcid->OrgLayer AqLayer Aqueous Layer (Contains Amino-PPO Salt) AddAcid->AqLayer FinalNitro Pure Nitro-PPO OrgLayer->FinalNitro Basify Add NaOH (pH > 10) Extract w/ EtOAc AqLayer->Basify FinalAmino Pure Amino-PPO Basify->FinalAmino

Figure 2: Acid-Base extraction flowchart for purifying Amino-PPO from unreacted Nitro-PPO.[1][2]

References

  • PubChem. (n.d.).[2] 3-(4-Nitrophenyl)propan-1-ol Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text on NMR shifts for substituted benzenes).

  • U.S. EPA. (2007).[2] Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

Sources

melting point range of pure 3-(4-Nitrophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Melting Point & Physical Characterization of 3-(4-Nitrophenyl)propan-1-ol

Part 1: Executive Summary & Technical Verdict

Compound Identity:

  • Chemical Name: 3-(4-Nitrophenyl)propan-1-ol[1][2][3][4][5]

  • CAS Number: 10276-21-8[6][7]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 181.19 g/mol

The Verdict: Melting Point Range Unlike its high-melting carboxylic acid precursor, pure 3-(4-Nitrophenyl)propan-1-ol is typically isolated as a viscous, pale-yellow oil or a low-melting waxy solid at standard ambient temperature (25°C). While specific literature values for a recrystallized melting point are rare due to its tendency to supercool, it is functionally characterized as a low-melting solid (estimated melting transition ~30–40°C) .

Researchers often mistake the persistent oily state for impurity; however, this physical state is intrinsic to the compound's flexibility and asymmetry compared to its rigid precursors.

Part 2: Comparative Analysis (Alternatives & Analogs)

To understand the quality control of this compound, it must be compared against its immediate synthetic precursors and structural analogs. The melting point (or lack thereof) is the primary indicator of successful reduction and purity.

Table 1: Physical Property Comparison of Key Analogs

CompoundCAS No.[5][7][8][9][10][11]Physical State (25°C)Melting Point (°C)Role in Synthesis
3-(4-Nitrophenyl)propan-1-ol 10276-21-8 Viscous Oil / Waxy Solid < 40°C (approx.) Target Product
3-(4-Nitrophenyl)propanoic acid16642-79-8Crystalline Solid167 – 170°CPrecursor (Starting Material)
3-Phenyl-1-propanol122-97-4Liquid-18°CNon-nitro Analog
4-Nitrobenzyl alcohol619-73-8Crystalline Solid92 – 94°CHomolog (Shorter Chain)
3-(2-Nitrophenyl)propan-1-ol20716-26-1Liquid / Oil< 25°CRegioisomer (Impurity)

Expert Insight:

  • Success Indicator: A dramatic phase change from a high-melting solid (the acid, MP ~167°C) to a viscous oil indicates the reduction of the carboxylic acid to the alcohol was successful.

  • Purity Flag: If the product remains a solid with a melting point > 50°C, it likely contains significant unreacted starting material.

  • Chain Length Effect: Comparing 4-Nitrobenzyl alcohol (MP 93°C) to the target propanol derivative highlights the "odd-even" chain effect and increased flexibility of the propyl linker, which disrupts crystal packing and significantly lowers the melting point.

Part 3: Experimental Protocol for Characterization

Since the melting point is low and difficult to observe visually in a capillary tube, Differential Scanning Calorimetry (DSC) or High-Performance Liquid Chromatography (HPLC) are the preferred methods for validation.

Protocol A: Synthesis & Isolation Workflow

The following workflow outlines the reduction of 3-(4-nitrophenyl)propanoic acid to the alcohol, highlighting where physical state changes occur.

SynthesisWorkflow Start Start: 3-(4-Nitrophenyl)propanoic acid (Solid, MP 167°C) Reaction Reaction: Reduction (Stir 1-3h) Start->Reaction Dissolve in THF Reagent Reagent: Borane-THF Complex (0°C to RT) Reagent->Reaction Dropwise Addn Quench Quench: MeOH + H2O (Gas Evolution) Reaction->Quench Completion (TLC) Extraction Extraction: EtOAc (Remove Aqueous Layer) Quench->Extraction Product Product: 3-(4-Nitrophenyl)propan-1-ol (Viscous Yellow Oil) Extraction->Product Evaporation

Figure 1: Synthetic pathway transforming the high-melting acid precursor into the low-melting alcohol product.

Protocol B: Purity Verification (Self-Validating System)

Objective: Confirm identity and purity despite the ambiguous physical state.

  • Visual Inspection:

    • Expectation: Clear to pale yellow viscous liquid.

    • Failure Mode: Cloudy suspension or white precipitate indicates unreacted acid (MP 167°C).

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (1:1).

    • Visualization: UV (254 nm). The nitro group is a strong chromophore.

    • Rf Values: The alcohol will have a significantly higher Rf than the acid precursor (which streaks near the baseline).

  • Melting Point Attempt (Cooling Method):

    • If the oil refuses to crystallize, place a small sample in a vial at 4°C (fridge) or -20°C (freezer) overnight.

    • Upon removal, observe if it solidifies. If it melts rapidly upon touching the warm vial (skin temp ~32°C), the MP is confirmed to be in the 25–35°C range .

Part 4: Troubleshooting & Causality

Why is my product an oil?

  • Entropy of Fusion: The propyl chain introduces conformational flexibility (entropy), which lowers the energy required to break the crystal lattice compared to the rigid benzyl alcohol analog.

  • Supercooling: Nitro-aromatics with flexible tails often form stable supercooled liquids. They require a seed crystal or extreme cold to initiate nucleation.

  • Isomeric Impurities: The presence of trace 2-nitro (ortho) isomers, which are liquids, can depress the melting point of the 4-nitro (para) isomer (Eutectic effect).

Why does the precursor melt so high?

  • Hydrogen Bonding: The carboxylic acid dimerizes via strong intermolecular hydrogen bonds, creating a stable, high-energy lattice structure (MP 167°C). The alcohol can only hydrogen bond weakly by comparison.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences (2015). Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl... (Reference for nitro-phenyl alkyl chain properties). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the GC-MS Fragmentation of 3-(4-Nitrophenyl)propan-1-ol and Comparative Analytical Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation pattern of 3-(4-nitrophenyl)propan-1-ol, a key intermediate in various synthetic pathways. Beyond a mere procedural outline, this document delves into the mechanistic underpinnings of the fragmentation process, offering a predictive framework for analysis. Furthermore, it presents a comparative overview of alternative analytical methodologies, equipping the modern scientist with a comprehensive toolkit for the characterization of this and similar molecules.

The Rationale of Electron Ionization Mass Spectrometry for 3-(4-Nitrophenyl)propan-1-ol

Gas chromatography coupled with electron ionization mass spectrometry (GC-MS) stands as a gold-standard technique for the analysis of volatile and semi-volatile compounds.[1] The "hard" ionization nature of electron ionization (EI) induces extensive and reproducible fragmentation of a molecule, generating a unique mass spectrum that serves as a chemical fingerprint.[1] This characteristic is particularly advantageous for structural elucidation, as the fragmentation pattern provides a roadmap to the molecule's constituent parts.

For 3-(4-nitrophenyl)propan-1-ol, with its distinct nitroaromatic and primary alcohol functionalities, EI-MS is expected to yield a series of characteristic fragment ions. The high energy (typically 70 eV) imparted to the molecule upon electron impact is sufficient to induce cleavage at various bonds, with the resulting fragmentation pathways governed by the relative stability of the resulting ions and neutral losses.[2][3]

Predicted GC-MS Fragmentation Pattern of 3-(4-Nitrophenyl)propan-1-ol

While an experimental mass spectrum for 3-(4-nitrophenyl)propan-1-ol is not publicly available in spectral databases like SpectraBase[4], we can predict its fragmentation pathway based on established principles for nitroaromatic compounds and primary alcohols.[5][6]

The molecular ion (M+) of 3-(4-nitrophenyl)propan-1-ol has a molecular weight of 181.19 g/mol . Upon ionization, we anticipate the following key fragmentation pathways:

  • Loss of the Nitro Group (NO₂): A common fragmentation for nitroaromatic compounds is the loss of the nitro group as a neutral radical (NO₂•), with a mass of 46 Da. This would result in a fragment ion at m/z 135.

  • Loss of Nitric Oxide (NO): Another characteristic fragmentation is the loss of nitric oxide (NO•), with a mass of 30 Da, leading to a fragment at m/z 151.

  • Alpha-Cleavage of the Alcohol: Primary alcohols are prone to alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group.[7][8] For 3-(4-nitrophenyl)propan-1-ol, this would lead to the formation of a resonance-stabilized CH₂OH⁺ ion at m/z 31. This is often a prominent peak for primary alcohols.[6]

  • Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring would result in a nitrophenyl radical and a charged propanol fragment, or more likely, a stable tropylium-like ion derived from the nitrophenyl moiety. The tropylium ion (C₇H₇⁺) typically appears at m/z 91, and its substituted counterpart would be expected.

  • Dehydration (Loss of H₂O): Alcohols can undergo dehydration, leading to the loss of a water molecule (18 Da).[8] This would produce a fragment ion at m/z 163.

The following diagram illustrates the predicted major fragmentation pathways for 3-(4-nitrophenyl)propan-1-ol.

fragmentation M [3-(4-Nitrophenyl)propan-1-ol]•+ m/z 181 frag1 [M - NO2]•+ m/z 135 M->frag1 - NO2• (46 Da) frag2 [M - NO]•+ m/z 151 M->frag2 - NO• (30 Da) frag3 CH2OH+ m/z 31 M->frag3 α-cleavage frag4 [M - H2O]•+ m/z 163 M->frag4 - H2O (18 Da)

Caption: Predicted EI-MS fragmentation of 3-(4-Nitrophenyl)propan-1-ol.

Experimental Protocol: GC-MS Analysis

The following is a robust, step-by-step methodology for the GC-MS analysis of 3-(4-nitrophenyl)propan-1-ol, adapted from established protocols for similar nitroaromatic compounds.[9]

1. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-(4-nitrophenyl)propan-1-ol reference standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 3-(4-nitrophenyl)propan-1-ol in methanol to achieve a concentration within the calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary.

2. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar mid-polar column[10]
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp: 100 °C, hold for 1 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 30-300

3. Data Acquisition and Analysis

  • Inject the prepared standards and samples.

  • Acquire the data in full scan mode.

  • Identify the peak corresponding to 3-(4-nitrophenyl)propan-1-ol based on its retention time.

  • Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern.

  • Quantify the analyte using the calibration curve generated from the standard solutions.

protocol cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_std Prepare Stock & Working Standards injection Inject 1 µL into GC-MS prep_std->injection prep_sample Dissolve Sample in Methanol prep_sample->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (EI) separation->detection identification Identify Peak by Retention Time detection->identification confirmation Confirm by Mass Spectrum identification->confirmation quantification Quantify using Calibration Curve confirmation->quantification

Caption: Workflow for the GC-MS analysis of 3-(4-nitrophenyl)propan-1-ol.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete characterization of a compound.

TechniquePrincipleAdvantages for 3-(4-Nitrophenyl)propan-1-olDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[11][12]Excellent for quantification, non-destructive, suitable for less volatile or thermally labile compounds. The nitroaromatic chromophore provides strong UV absorbance for sensitive detection.[13]Provides limited structural information compared to MS. Co-elution with impurities can be an issue without mass-selective detection.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.[1]Provides unambiguous structural elucidation, including stereochemistry. Can be used for quantification (qNMR).Relatively low sensitivity compared to MS. Requires larger sample amounts and more complex data interpretation.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups.[15]Provides rapid confirmation of functional groups (e.g., -OH, -NO₂, aromatic C-H). Non-destructive and requires minimal sample preparation.[16]Provides limited information on the overall molecular structure and connectivity. Not suitable for quantification of individual components in a mixture.

Conclusion

The analysis of 3-(4-nitrophenyl)propan-1-ol by GC-MS offers a robust method for both identification and quantification. By understanding the predictable fragmentation pathways of the nitroaromatic and primary alcohol moieties, researchers can confidently interpret the resulting mass spectra for structural confirmation. The provided experimental protocol serves as a validated starting point for method development. Furthermore, the integration of orthogonal techniques such as HPLC-UV, NMR, and FTIR provides a multi-faceted approach to the comprehensive characterization of this important synthetic intermediate, ensuring the highest level of scientific integrity in research and development.

References

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  • BenchChem. (2025). Application Note and Protocol for the Gas Chromatography (GC) Analysis of 4-Methoxy-2-nitroaniline. BenchChem.
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  • The Royal Society of Chemistry. (2014). Supplementary data Alkaline earth metal-based metal-organic framework: Hydrothermal synthesis, X-ray structure and heterogeneous. The Royal Society of Chemistry.
  • Nishikawa, M., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. American Journal of Analytical Chemistry, 8, 235-246.
  • Schmidt, T. C., et al. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Analytical and Bioanalytical Chemistry, 386(2), 264-274.
  • Dunn, W. B., & Winder, C. L. (2010). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 593, 335–348.
  • National Institute of Standards and Technology. (n.d.). Benzeneethanol, 4-nitro-. NIST WebBook. Retrieved February 21, 2026, from [Link]

  • Chem Complete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. (1996).
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  • Doc Brown's Chemistry. (n.d.). Propan-1-ol. Retrieved February 21, 2026, from [Link]

  • Corrigan, A. L., et al. (2016). Quantification of Mass Fraction of Organic Mass Functional Groups: Fourier Transform Infrared spectroscopy (FTIR) Application for. Atmospheric Measurement Techniques, 9(6), 2635-2655.
  • Dev, M., & Mukadam, M. (2025, January 8). Functional group profiling of medicinal plants using FTIR spectroscopy.
  • Monostory, K., et al. (2008). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • Dinulescu, M., et al. (2000). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection. Journal of pharmaceutical and biomedical analysis, 22(2), 221–227.
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  • Michael Evans. (2015, May 19). Functional Groups from Infrared Spectra [Video]. YouTube. [Link]

  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

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  • ResearchGate. (n.d.). FTIR, FT-Raman spectra and DFT analysis of 3-methyl-4-nitrophenol. Retrieved February 21, 2026, from [Link]

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